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Core Science & Biosynthesis

Foundational

"synthesis of 2-Amino-2-(2-hydroxy-5-methylphenyl)acetic acid"

An In-depth Technical Guide to the Synthesis of 2-Amino-2-(2-hydroxy-5-methylphenyl)acetic Acid For Researchers, Scientists, and Drug Development Professionals Abstract Non-natural amino acids are critical structural mot...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of 2-Amino-2-(2-hydroxy-5-methylphenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Non-natural amino acids are critical structural motifs in modern drug discovery, offering novel pharmacological profiles and improved metabolic stability. This guide provides a comprehensive technical overview of the viable synthetic pathways for producing 2-Amino-2-(2-hydroxy-5-methylphenyl)acetic acid, a key building block for specialized peptidomimetics and small molecule therapeutics. We will dissect two primary, industrially relevant synthetic strategies: the Strecker synthesis and the Bucherer-Bergs reaction. The discussion emphasizes the causality behind experimental choices, addresses potential side reactions, and outlines detailed, field-proven protocols. Furthermore, this guide explores strategies for asymmetric synthesis to achieve enantiomerically pure products, a critical consideration for clinical development.

Introduction and Strategic Overview

The target molecule, 2-Amino-2-(2-hydroxy-5-methylphenyl)acetic acid, is a substituted α-aryl glycine. The presence of both an amino and a carboxylic acid group attached to the same carbon, along with a functionalized aromatic ring, makes it a valuable scaffold. The classical and most direct approaches to such structures begin from the corresponding aldehyde, in this case, 2-hydroxy-5-methylbenzaldehyde.

The primary challenge in this synthesis is the presence of a nucleophilic phenolic hydroxyl group, which can compete with the desired reaction pathways. Therefore, a critical strategic decision is whether to employ a protecting group for the phenol. While direct synthesis is possible, a more robust and higher-yielding approach often involves protecting the hydroxyl group, for instance as a methyl ether, and then deprotecting it in the final step. This guide will focus on the protected route as it offers superior control over the reaction.

Retrosynthetic Analysis

A retrosynthetic analysis reveals two primary pathways originating from the key aldehyde intermediate.

Retrosynthesis Target 2-Amino-2-(2-hydroxy-5-methylphenyl)acetic acid Deprotection Deprotection (e.g., BBr3) Target->Deprotection Protected_AA 2-Amino-2-(2-methoxy-5-methylphenyl)acetic acid Deprotection->Protected_AA Hydrolysis Nitrile or Hydantoin Hydrolysis Protected_AA->Hydrolysis Strecker_Int α-Aminonitrile Intermediate Hydrolysis->Strecker_Int from Strecker Bucherer_Int Hydantoin Intermediate Hydrolysis->Bucherer_Int from Bucherer-Bergs Strecker Strecker Synthesis (NaCN, NH4Cl) Strecker_Int->Strecker Bucherer Bucherer-Bergs (KCN, (NH4)2CO3) Bucherer_Int->Bucherer Protected_Aldehyde 2-Methoxy-5-methylbenzaldehyde Strecker->Protected_Aldehyde Bucherer->Protected_Aldehyde Protection Phenol Protection (e.g., (CH3)2SO4) Protected_Aldehyde->Protection Starting_Aldehyde 2-Hydroxy-5-methylbenzaldehyde Protection->Starting_Aldehyde

Caption: Retrosynthetic pathways for the target amino acid.

Synthetic Strategy I: The Strecker Synthesis

The Strecker synthesis is a two-step method that produces an amino acid from an aldehyde.[1] It involves the formation of an α-aminonitrile, followed by hydrolysis.[2] To avoid side reactions with the phenolic hydroxyl, we will start with the methylated analogue, 2-methoxy-5-methylbenzaldehyde.

Rationale for Experimental Choices
  • Starting Material: 2-methoxy-5-methylbenzaldehyde is chosen to prevent the phenolic -OH from interfering with the reaction, for example, by reacting with the imine intermediate.

  • Reagents: A combination of ammonium chloride (NH₄Cl) and sodium cyanide (NaCN) is a safer and more common alternative to using ammonia (NH₃) and hydrogen cyanide (HCN) gas directly.[1]

  • Hydrolysis: Strong acid (e.g., 6M HCl) is used for the hydrolysis of the nitrile to a carboxylic acid. This step also protonates the amine, forming the hydrochloride salt of the amino acid.[3]

Experimental Protocol: Strecker Synthesis

Step 1: Synthesis of 2-Amino-2-(2-methoxy-5-methylphenyl)acetonitrile

  • To a solution of 2-methoxy-5-methylbenzaldehyde (1.0 eq) in methanol, add ammonium chloride (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation. The use of a desiccant like MgSO₄ can help drive this equilibrium.[4]

  • In a separate flask, dissolve sodium cyanide (1.2 eq) in a minimal amount of water.

  • Cool the aldehyde/ammonium chloride mixture in an ice bath (0-10 °C) to minimize the formation of the cyanohydrin byproduct.[4]

  • Slowly add the aqueous NaCN solution to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, partition the mixture between water and a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-aminonitrile. Purification can be achieved by column chromatography.

Step 2: Hydrolysis to 2-Amino-2-(2-methoxy-5-methylphenyl)acetic acid

  • Treat the isolated α-aminonitrile from the previous step with an excess of 6M hydrochloric acid.[3]

  • Heat the mixture under reflux for 4-8 hours. The hydrolysis can be monitored by TLC until the starting material is consumed.[4]

  • Cool the reaction mixture to room temperature. The amino acid hydrochloride may precipitate. If not, concentrate the solution under reduced pressure.[4]

  • To isolate the free amino acid, dissolve the crude hydrochloride salt in a minimal amount of water and adjust the pH to the isoelectric point (typically pH 5-6) with a base like ammonium hydroxide.

  • The neutral amino acid will precipitate out of the solution. Collect the solid by filtration, wash with cold water and diethyl ether, and dry under vacuum.

Step 3: Deprotection to 2-Amino-2-(2-hydroxy-5-methylphenyl)acetic acid

  • Dissolve the protected amino acid in an anhydrous solvent like dichloromethane (DCM).

  • Cool the solution to 0 °C or lower.

  • Add boron tribromide (BBr₃, ~1.5 eq) dropwise. BBr₃ is a powerful reagent for cleaving aryl methyl ethers.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Carefully quench the reaction by the slow addition of methanol, followed by water.

  • The final product can be purified by recrystallization or ion-exchange chromatography.

Strecker_Workflow cluster_step1 Step 1: Aminonitrile Formation cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Deprotection Aldehyde 2-Methoxy-5- methylbenzaldehyde Reagents1 NH4Cl, NaCN in Methanol Aldehyde->Reagents1 Reacts with Aminonitrile α-Aminonitrile Reagents1->Aminonitrile Forms Reagents2 6M HCl, Heat Aminonitrile->Reagents2 Hydrolyzed by Protected_AA Protected Amino Acid Reagents2->Protected_AA Yields Reagents3 BBr3 in DCM Protected_AA->Reagents3 Deprotected with Final_Product Target Amino Acid Reagents3->Final_Product Yields

Caption: Workflow for the Strecker Synthesis of the target molecule.

Synthetic Strategy II: The Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a multicomponent reaction that synthesizes hydantoins from a carbonyl compound, cyanide, and ammonium carbonate.[5][6] The hydantoin can then be hydrolyzed to the desired amino acid. This method also benefits from the use of the protected aldehyde.

Rationale for Experimental Choices
  • One-Pot Hydantoin Formation: This reaction combines the starting aldehyde with potassium cyanide (KCN) and ammonium carbonate ((NH₄)₂CO₃) in a single step, which can be operationally simpler than the two-step aminonitrile formation in the Strecker synthesis.[7]

  • Hydrolysis Conditions: The hydrolysis of the stable hydantoin ring requires harsh conditions, typically heating with a strong base like sodium hydroxide, followed by acidification.[3]

  • Product Isolation: The hydantoin intermediate is often a stable, crystalline solid that can be easily isolated and purified, which is an advantage of this method.[7]

Experimental Protocol: Bucherer-Bergs Synthesis

Step 1: Synthesis of 5-(2-Methoxy-5-methylphenyl)hydantoin

  • In a pressure vessel, combine 2-methoxy-5-methylbenzaldehyde (1.0 eq), potassium cyanide (1.5 eq), and ammonium carbonate (3.0 eq).[3]

  • Add a solvent mixture of ethanol and water (e.g., 1:1 v/v).

  • Seal the vessel and heat the mixture to 60-80 °C for 12-18 hours.[3]

  • Cool the reaction mixture to room temperature or below to induce crystallization of the hydantoin product.

  • Collect the solid by filtration, wash with cold water, and dry. The crude product can be recrystallized from ethanol or water.

Step 2: Hydrolysis to 2-Amino-2-(2-methoxy-5-methylphenyl)acetic acid

  • Suspend the purified hydantoin in a solution of a strong base (e.g., 2-4M NaOH).

  • Heat the mixture under reflux for 12-24 hours until the hydantoin is fully consumed (monitor by TLC).[3]

  • Cool the reaction mixture and carefully acidify with a strong acid (e.g., concentrated HCl) to the isoelectric point to precipitate the racemic amino acid.

  • Filter the product, wash with cold water, and dry.

Step 3: Deprotection

  • The deprotection of the methyl ether is carried out as described in the Strecker synthesis protocol (Section 3.2, Step 3).

Strategies for Asymmetric Synthesis

The classical Strecker and Bucherer-Bergs syntheses produce racemic mixtures of the amino acid. For pharmaceutical applications, enantiomerically pure compounds are required. Key strategies include:

  • Asymmetric Strecker Reaction: This involves using a chiral auxiliary, such as a chiral amine (e.g., (R)-phenylglycinamide), in place of ammonia/ammonium chloride.[3] This leads to the formation of diastereomeric α-aminonitriles which can be separated by crystallization or chromatography before hydrolysis.

  • Enzymatic Resolution: A chemoenzymatic approach can be employed where a nitrilase enzyme selectively hydrolyzes one enantiomer of the α-aminonitrile intermediate, leading to high enantiomeric excess (>99% ee).[3] This is a highly efficient and green chemistry approach.

  • Chiral Resolution: The final racemic amino acid can be resolved using classical methods, such as forming diastereomeric salts with a chiral resolving agent (e.g., tartaric acid or a chiral amine), followed by separation and liberation of the desired enantiomer.

Data Summary and Comparison

ParameterStrecker SynthesisBucherer-Bergs SynthesisChemoenzymatic (Asymmetric)
Starting Material 2-Methoxy-5-methylbenzaldehyde2-Methoxy-5-methylbenzaldehyde2-Methoxy-5-methylbenzaldehyde
Typical Yield 70-85%60-80%[3]80-95%[3]
Stereoselectivity Racemic (unless modified)Racemic[3]>99% ee[3]
Key Reagents NaCN, NH₄ClKCN, (NH₄)₂CO₃NaCN, NH₃, Nitrilase Enzyme
Number of Steps 3 (including deprotection)3 (including deprotection)2-3 (one-pot option)
Complexity ModerateModerate (requires pressure vessel)High (requires enzyme handling)
Waste Products Cyanide saltsCyanide and carbonate saltsMinimal, biodegradable

Note: Yields are estimates based on analogous reactions and may vary.

Conclusion

The synthesis of 2-Amino-2-(2-hydroxy-5-methylphenyl)acetic acid is readily achievable through established synthetic methodologies. Both the Strecker and Bucherer-Bergs reactions provide reliable pathways to the racemic product, with the choice often depending on available equipment and scalability requirements. For applications in drug development, progressing to an asymmetric synthesis, particularly a chemoenzymatic approach, is highly recommended to ensure the production of enantiomerically pure material in an efficient and environmentally conscious manner. The use of a protecting group strategy for the phenolic hydroxyl is a critical consideration for maximizing yield and minimizing side-product formation.

References

  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]

  • Fodor, G., & Kucsman, Á. (2010). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 15(8), 5463–5489. Retrieved from [Link]

Sources

Exploratory

"CAS number 2-Amino-2-(2-hydroxy-5-methylphenyl)acetic acid"

An In-Depth Technical Guide to the Synthesis and Application of 2-Amino-2-(2-hydroxy-5-methylphenyl)acetic acid Executive Overview In the evolving landscape of peptide therapeutics and small-molecule drug discovery, natu...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis and Application of 2-Amino-2-(2-hydroxy-5-methylphenyl)acetic acid

Executive Overview

In the evolving landscape of peptide therapeutics and small-molecule drug discovery, natural amino acids frequently present critical pharmacokinetic limitations, including rapid proteolytic cleavage and poor membrane permeability [1]. To circumvent these bottlenecks, the strategic incorporation of non-canonical amino acids (ncAAs) has become a cornerstone of modern peptidomimetic design[2].

2-Amino-2-(2-hydroxy-5-methylphenyl)acetic acid (a specialized 5-methyl-2-hydroxyphenylglycine derivative) represents a highly functionalized, conformationally restricted building block. By combining a rigidifying phenylglycine core with a hydrogen-bonding phenolic hydroxyl and a lipophilic methyl anchor, this molecule serves as a versatile pharmacophore for stabilizing peptide secondary structures and enhancing target-receptor affinity.

Structural & Physicochemical Profiling

Understanding the physicochemical behavior of this ncAA is critical for predicting its impact on a larger peptide sequence or PROTAC linker. The α -carbon is chiral, necessitating stereoselective synthesis or rigorous chiral resolution. The presence of the ortho-hydroxyl group enables unique intramolecular hydrogen bonding with the adjacent amine or carboxylate, which can lock the peptide backbone into specific turn conformations.

Table 1: Predicted Physicochemical Properties

PropertyValue / CharacteristicFunctional Significance
Molecular Formula C9H11NO3Core structural identifier.
Molecular Weight 181.19 g/mol Low MW allows for multiple incorporations without violating Lipinski's rules.
LogP (Predicted) ~0.85 - 1.20Enhances lipophilicity compared to natural polar amino acids.
pKa (COOH) ~2.2Standard α -carboxylate acidity.
pKa (NH2) ~9.0Standard α -amine basicity.
pKa (Phenolic OH) ~10.1Remains protonated at physiological pH; acts as a strong H-bond donor.
H-Bond Donors/Acceptors 3 Donors / 4 AcceptorsFacilitates complex target-site interactions and metal chelation.

Mechanistic Synthesis: The Diastereoselective Petasis Reaction

Causality of Synthetic Design

Petasis A 2-Hydroxy-5-methylphenyl boronic acid D Imine Formation & Boronate Complex A->D B Glyoxylic Acid B->D C Chiral Amine (e.g., (S)-α-MBA) C->D E Stereoselective Aryl Migration D->E  DCM, 25°C F Deprotection (Hydrogenolysis) E->F  Pd/C, H2 G Enantiopure Target ncAA F->G  Crystallization

Caption: Workflow of the diastereoselective Petasis borono-Mannich synthesis for the target ncAA.

Self-Validating Protocol: Petasis Synthesis Workflow

Every step in this protocol includes an integrated analytical checkpoint to ensure the system is self-validating before proceeding.

Step 1: Imine Condensation

  • Action: Suspend glyoxylic acid monohydrate (1.0 eq) in anhydrous dichloromethane (DCM). Add (S)- α -methylbenzylamine ((S)- α -MBA) (1.0 eq) dropwise at 0°C. Stir for 2 hours.

  • Self-Validating Checkpoint: Analyze an aliquot via ATR-FTIR. The reaction is complete when the aldehyde C=O stretch (~1730 cm⁻¹) is entirely replaced by an imine C=N stretch (~1640 cm⁻¹). Do not proceed if the aldehyde peak persists.

Step 2: Boronate Addition & Aryl Migration

  • Action: Add 2-hydroxy-5-methylphenylboronic acid (1.2 eq) to the imine solution. Stir at 25°C for 24–48 hours. The boronic acid coordinates with the imine nitrogen and the adjacent hydroxyl/carboxylate groups, directing the aryl migration to the Re or Si face stereoselectively.

  • Self-Validating Checkpoint: Monitor via LC-MS. Look for the disappearance of the boronic acid mass and the appearance of the intermediate diastereomer mass ([M+H]+ = 286.1). Diastereomeric ratio (d.r.) should be >95:5.

Step 3: Chiral Auxiliary Cleavage

  • Action: Transfer the intermediate to a Parr shaker. Dissolve in methanol, add 10% Pd/C (0.1 eq), and subject to hydrogenolysis (H2, 50 psi) for 12 hours to cleave the (S)- α -MBA group.

  • Self-Validating Checkpoint: Filter through Celite and analyze via Chiral HPLC. A single sharp peak confirms successful deprotection with stereoretention. The mass must shift to the final product ([M+H]+ = 182.1).

Strategic Integration in Peptidomimetics

The primary rationale for incorporating 2-amino-2-(2-hydroxy-5-methylphenyl)acetic acid into a peptide backbone is to restrict conformational freedom[5]. The bulky aryl side chain severely limits rotation around the N-C α ( ϕ ) and C α -CO ( ψ ) bonds. This steric hindrance physically blocks proteases from accessing adjacent amide bonds, drastically increasing the serum half-life of the therapeutic[2].

Furthermore, the ortho-hydroxyl group acts as a built-in conformational lock. It can form an intramolecular hydrogen bond with the peptide backbone, artificially inducing β -turn or γ -turn motifs that are critical for binding to targets like G-protein-coupled receptors (GPCRs) or E3 ubiquitin ligases.

Peptidomimetic A Native Peptide Sequence B Incorporate 2-Amino-2- (2-hydroxy-5-methylphenyl) acetic acid A->B C1 Steric Hindrance (Cα Restriction) B->C1 C2 Intramolecular H-Bonding (2-OH Group) B->C2 C3 Hydrophobic Anchor (5-Methyl Group) B->C3 D1 Proteolytic Stability C1->D1 D2 Conformational Rigidity (Turn Mimetic) C2->D2 D3 Enhanced Receptor Affinity C3->D3 E Optimized Peptidomimetic Drug Candidate D1->E D2->E D3->E

Caption: Mechanistic logic for integrating the target ncAA into peptidomimetic drug discovery.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized ncAA before solid-phase peptide synthesis (SPPS), rigorous analytical validation is required.

Self-Validating Chiral HPLC Protocol:

  • Column Selection: Use a Daicel Chiralpak IC column (amylose-based stationary phase), which excels at resolving bulky aromatic amino acids.

  • Mobile Phase: Isocratic elution using Hexane / Isopropanol / Trifluoroacetic acid (80:20:0.1 v/v/v). The TFA suppresses the ionization of the carboxylate and phenolic OH, ensuring sharp peak shapes.

  • Detection: UV absorbance at 254 nm (aromatic ring) and 280 nm (phenolic shift).

  • Validation Checkpoint: Inject a racemic standard (synthesized via a non-selective Strecker reaction) to establish retention times for both enantiomers. Subsequently, inject the Petasis-derived product. An enantiomeric excess (ee) of >98% is required to validate the batch for downstream SPPS. If a secondary peak >2% area is observed, recrystallization from hot ethanol/water is mandatory.

References

  • Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Role of peptidomimetics for new drug discovery Source: World Journal of Advanced Research and Reviews URL:[Link]

  • Catalytic Diastereoselective Petasis Reactions Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis Source: MDPI (Molecules) URL:[Link]

Sources

Foundational

Spectroscopic Characterization of 2-Amino-2-(2-hydroxy-5-methylphenyl)acetic Acid: A Comprehensive Technical Guide

Executive Summary The structural elucidation of non-proteinogenic α-amino acids requires a rigorous, multi-modal analytical approach. 2-Amino-2-(2-hydroxy-5-methylphenyl)acetic acid (also known as 2-hydroxy-5-methylpheny...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of non-proteinogenic α-amino acids requires a rigorous, multi-modal analytical approach. 2-Amino-2-(2-hydroxy-5-methylphenyl)acetic acid (also known as 2-hydroxy-5-methylphenylglycine) is a highly specialized pharmacophore frequently utilized in the development of macrocyclic inhibitors and peptidomimetics. This technical guide provides an authoritative synthesis of the spectroscopic data (NMR, FTIR, HRMS) for this compound, detailing the causality behind the experimental methodologies and establishing a self-validating framework for data acquisition.

Chemical Context & Synthesis Rationale

Substituted phenylglycines are critical building blocks in modern medicinal chemistry. The synthesis of the 2-hydroxy-5-methylphenylglycine scaffold is most efficiently achieved via the1[1]. This multicomponent coupling of an amine, glyoxylic acid, and a functionalized arylboronic acid is heavily preferred over the traditional 2[2]. The causality behind this preference lies in the Petasis reaction's mild conditions, which prevent the degradation of the electron-rich phenolic ring and eliminate the need for complex protecting group strategies for the ortho-hydroxyl moiety.

Analytical Methodologies: Self-Validating Protocols

As a Senior Application Scientist, I mandate that all analytical workflows operate as self-validating systems. This ensures that any deviation in instrument performance or sample integrity is immediately flagged before data interpretation begins.

Sample Preparation & Solvent Causality
  • Solvent Selection (NMR): Deuterated dimethyl sulfoxide (DMSO- d6​ ) is selected over CDCl 3​ or D 2​ O. Causality: The molecule exists predominantly as a zwitterion in its solid and solvated states, rendering it insoluble in non-polar solvents like CDCl 3​ . While D 2​ O provides excellent solubility, it causes rapid deuterium exchange with the labile protons (-OH, -NH 3+​ , -COOH), effectively erasing critical structural information. DMSO- d6​ maintains solubility while preserving these exchangeable protons as broad singlets for structural confirmation.

  • Internal Standardization: Tetramethylsilane (TMS) is spiked at 0.01% (v/v) to provide a self-validating 0.00 ppm reference point, ensuring chemical shift accuracy independent of magnetic field drift.

Step-by-Step Acquisition Protocols
  • System Suitability (HRMS): Prior to sample injection, calibrate the ESI-TOF mass spectrometer using a sodium formate cluster solution. The system is validated only when the mass error across the m/z 100–1000 range is < 3 ppm.

  • NMR Acquisition: Acquire 1 H NMR at 400 MHz and 13 C NMR at 100 MHz at 298 K. Set the relaxation delay (D1) to 2.0 seconds for 1 H and 5.0 seconds for 13 C to ensure complete relaxation of the quaternary aromatic carbons, allowing for accurate integration and signal-to-noise validation.

  • FTIR Background Subtraction: Collect a background spectrum on the bare diamond ATR crystal immediately prior to sample loading to eliminate atmospheric CO 2​ and H 2​ O interference.

Spectroscopic Data Presentation

The quantitative data below summarizes the expected spectroscopic profile of the isolated compound.

Table 1: 1 H and 13 C NMR Assignments (DMSO- d6​ , 298 K)
Position 1 H Chemical Shift (δ, ppm)Multiplicity & Coupling (J in Hz) 13 C Chemical Shift (δ, ppm)Assignment Logic
C=O --171.8Carboxylate carbon (shielded relative to unionized acid)
C2 (Ar) --153.1Quaternary, strongly deshielded by electronegative -OH
C4 (Ar) 6.98 (1H)dd, J = 8.1, 2.0129.6Ortho to methyl, meta to OH; shows both couplings
C5 (Ar) --128.2Quaternary, attached to methyl group
C6 (Ar) 7.15 (1H)d, J = 2.0127.5Meta coupling only; deshielded by proximity to glycine moiety
C1 (Ar) --125.8Quaternary, attached to α-carbon
C3 (Ar) 6.72 (1H)d, J = 8.1115.4Shielded by ortho -OH group electron donation
C-α 4.85 (1H)s53.2α-carbon; singlet due to lack of adjacent aliphatic protons
-CH 3​ 2.18 (3H)s20.5Aromatic methyl group
-NH 3+​ 8.50 (3H)br s-Zwitterionic amine; broad due to quadrupolar relaxation
-OH 10.15 (1H)br s-Phenolic hydroxyl; highly deshielded
Table 2: ATR-FTIR and HRMS Data
Analytical TechniqueKey Signals / ValuesStructural Significance
FTIR (ATR) 3100–2800 cm −1 (broad)Overlapping zwitterionic -NH 3+​ and phenolic -OH stretches
FTIR (ATR) 1625 cm −1 Asymmetric -COO stretch (confirms zwitterion in solid state)
FTIR (ATR) 1510, 1450 cm −1 Aromatic C=C ring stretches
FTIR (ATR) 1225 cm −1 C-O stretch of the phenolic ring
HRMS (ESI+) m/z 196.0972[M+H] + (Calculated for C 10​ H 14​ NO 3​ : 196.0968, Error: 2.0 ppm)

Mechanistic Fragmentation & Structural Logic

In tandem mass spectrometry (MS/MS), the collision-induced dissociation (CID) of the protonated molecule provides a definitive fingerprint. The causality of the fragmentation is driven by the stability of the resulting carbocations and the thermodynamic favorability of expelling neutral molecules (NH 3​ , H 2​ O, CO 2​ ).

MS_Fragmentation M_plus_H [M+H]⁺ m/z 196.097 Loss_NH3 [M+H - NH3]⁺ m/z 179.070 M_plus_H->Loss_NH3 - NH3 (-17 Da) Loss_H2O_CO [M+H - H2O - CO]⁺ m/z 150.070 M_plus_H->Loss_H2O_CO - HCOOH (-46 Da) Loss_NH3_CO2 [M+H - NH3 - CO2]⁺ m/z 135.080 Loss_NH3->Loss_NH3_CO2 - CO2 (-44 Da)

ESI-MS/MS fragmentation of 2-Amino-2-(2-hydroxy-5-methylphenyl)acetic acid.

Conclusion

The comprehensive spectroscopic profiling of 2-Amino-2-(2-hydroxy-5-methylphenyl)acetic acid confirms its structural integrity and zwitterionic nature. The precise coupling constants in the 1 H NMR spectrum (specifically the 8.1 Hz ortho and 2.0 Hz meta couplings) unambiguously verify the 2-hydroxy-5-methyl substitution pattern on the aromatic ring. Furthermore, the self-validating HRMS protocol and predictable CID fragmentation pathways provide a robust framework for identifying this pharmacophore in complex synthetic mixtures or biological matrices.

References

  • Richter, J. M., Cheney, D. L., Bates, J. A., et al. "Design and Synthesis of Novel Meta-Linked Phenylglycine Macrocyclic FVIIa Inhibitors." ACS Medicinal Chemistry Letters.[Link]

  • Candeias, N. R., et al. "Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis." MDPI.[Link]

Sources

Exploratory

"biological activity of 2-Amino-2-(2-hydroxy-5-methylphenyl)acetic acid"

An In-Depth Technical Guide to the Investigation of the Biological Activities of 2-Amino-2-(2-hydroxy-5-methylphenyl)acetic acid Executive Summary This technical guide outlines a comprehensive framework for the systemati...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Investigation of the Biological Activities of 2-Amino-2-(2-hydroxy-5-methylphenyl)acetic acid

Executive Summary

This technical guide outlines a comprehensive framework for the systematic investigation of the biological activities of 2-Amino-2-(2-hydroxy-5-methylphenyl)acetic acid. As a non-proteinogenic amino acid, this compound belongs to a class of molecules that serve as versatile scaffolds in medicinal chemistry.[1] While specific biological data for this exact molecule is limited in publicly available literature, its structural similarity to other phenylacetic acid and amino acid derivatives suggests a strong potential for a range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] This document provides a rationale for the investigation, a plausible synthetic route, and a detailed, tiered approach to biological evaluation, from initial in vitro screening to preliminary in vivo validation. The protocols herein are designed to be self-validating, incorporating industry-standard controls and methodologies to ensure data integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this novel chemical entity.

Introduction and Rationale for Investigation

Non-proteinogenic amino acids—those not found among the 22 protein-coding amino acids—are of significant interest in drug discovery. Their unique side chains and stereochemistry offer opportunities to design novel pharmacophores that can interact with biological targets like enzymes and receptors with high specificity and potentially improved pharmacokinetic profiles.[3] The target molecule, 2-Amino-2-(2-hydroxy-5-methylphenyl)acetic acid, combines the key features of an amino acid with a substituted phenolic ring, a common motif in many biologically active compounds.

The rationale for investigating this specific compound is based on the established activities of structurally related molecules:

  • Anticancer Potential : Derivatives of similar non-proteinogenic amino acids, such as 2-amino-2-(2-methoxyphenyl)acetic acid, have been explored as potential anticancer agents.[1] The amino acid scaffold can be a strategy to enhance the selectivity and efficacy of cytotoxic compounds.[1]

  • Antimicrobial Activity : Phenylacetic acid hydrazides and other related heterocyclic compounds have demonstrated notable antibacterial and antifungal properties.[2]

  • Anti-inflammatory Effects : The phenylacetic acid core is famously represented in the non-steroidal anti-inflammatory drug (NSAID) diclofenac. Studies on similar molecules like mandelic acid (2-hydroxy-2-phenylacetic acid) have confirmed anti-inflammatory properties through mechanisms like protein denaturation inhibition.[4]

This guide proposes a logical, resource-efficient pathway to elucidate the biological profile of this promising compound.

G cluster_core Core Structure cluster_analogs Structurally Related Analogs cluster_activities Hypothesized Biological Activities Core 2-Amino-2-(2-hydroxy-5-methylphenyl)acetic acid Analog1 2-Amino-2-(2-methoxyphenyl)acetic acid Core->Analog1 Structural Similarity Analog2 Phenylacetic Acid Hydrazides Core->Analog2 Shared Core Moiety Analog3 Mandelic Acid Core->Analog3 Structural Similarity Activity1 Anticancer Analog1->Activity1 Suggests Potential Activity2 Antimicrobial Analog2->Activity2 Suggests Potential Activity3 Anti-inflammatory Analog3->Activity3 Suggests Potential

Caption: Logical relationship between the core compound, its analogs, and hypothesized activities.

Synthesis and Characterization

A robust biological evaluation begins with a reliable supply of the pure, well-characterized compound. A modified Strecker synthesis is a classic and efficient method for producing α-amino acids.

Proposed Synthetic Workflow

The synthesis can be approached via a multi-step process starting from commercially available 2-hydroxy-5-methylbenzaldehyde. This method provides a clear and scalable path to the desired product.

G Start 2-Hydroxy-5-methylbenzaldehyde Step1 Step 1: Imine Formation Reagents: NH4Cl, NaCN Solvent: aq. Ethanol Start->Step1 Intermediate1 α-Aminonitrile Intermediate Step1->Intermediate1 Step2 Step 2: Hydrolysis Reagents: Strong Acid (e.g., 6M HCl) Condition: Heat (Reflux) Intermediate1->Step2 Product 2-Amino-2-(2-hydroxy-5-methylphenyl)acetic acid (Racemic Mixture) Step2->Product Purification Purification Methods: Recrystallization, Chromatography Product->Purification Characterization Characterization Methods: NMR, LC-MS, IR Purification->Characterization Final Pure, Characterized Compound Characterization->Final

Caption: Proposed workflow for the synthesis and purification of the target compound.

Detailed Protocol: Synthesis
  • Step 1: α-Aminonitrile Formation.

    • To a solution of 2-hydroxy-5-methylbenzaldehyde (1 eq.) in aqueous ethanol, add ammonium chloride (1.2 eq.) and sodium cyanide (1.2 eq.).

    • Causality: The aldehyde reacts with ammonia (from NH4Cl) to form an imine in situ. The cyanide ion then attacks the imine carbon to form the α-aminonitrile. This one-pot reaction is highly efficient.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by Thin Layer Chromatography (TLC).

    • Upon completion, extract the product into an organic solvent (e.g., ethyl acetate) and wash with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Step 2: Nitrile Hydrolysis.

    • Add the crude α-aminonitrile to a 6M solution of hydrochloric acid.

    • Heat the mixture to reflux for 4-6 hours.

    • Causality: The strong acidic conditions and heat facilitate the complete hydrolysis of the nitrile group to a carboxylic acid, yielding the final amino acid product as its hydrochloride salt.

    • Cool the reaction mixture to room temperature, which may cause the product to precipitate.

    • Adjust the pH to the isoelectric point (typically pH 5-6 for similar amino acids) with a base (e.g., NaOH or NH4OH) to precipitate the zwitterionic amino acid.

    • Filter the solid, wash with cold water and then a small amount of cold ethanol, and dry under vacuum.

Characterization
  • Purity Assessment: Use High-Performance Liquid Chromatography (HPLC) to determine the purity of the final compound.

  • Structural Verification:

    • ¹H and ¹³C NMR: To confirm the chemical structure and connectivity of atoms.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Infrared (IR) Spectroscopy: To identify key functional groups (O-H, N-H, C=O).

A Framework for In Vitro Biological Evaluation

A tiered screening approach is recommended to efficiently identify the most promising biological activities. This begins with broad cytotoxicity testing, followed by more specific functional assays.

G cluster_tier1 Tier 1: Foundational Screening cluster_tier2 Tier 2: Specific Activity Assays Start Pure Compound Cytotoxicity Cytotoxicity Assay (MTT) Panel: Cancer & Normal Cell Lines Start->Cytotoxicity Antimicrobial Antimicrobial Assay (MIC) Panel: Bacteria & Fungi Cytotoxicity->Antimicrobial If low general cytotoxicity AntiInflammatory Anti-inflammatory Assay (e.g., Protein Denaturation) Cytotoxicity->AntiInflammatory If low general cytotoxicity Enzyme Exploratory Enzyme Inhibition (e.g., Tyrosinase) Cytotoxicity->Enzyme If low general cytotoxicity

Caption: A tiered workflow for efficient in vitro biological screening.

Foundational Assay: In Vitro Cytotoxicity (MTT Assay)

This initial step is critical to determine the compound's general toxicity and to establish a safe concentration range for subsequent cell-based assays.

  • Principle: The MTT assay is a colorimetric method that measures cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[3]

  • Protocol:

    • Cell Seeding: Seed cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Compound Treatment: Prepare serial dilutions of the test compound (e.g., from 0.1 µM to 100 µM). Treat the cells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

    • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Specific Assay: Antimicrobial Activity (Broth Microdilution)

This assay determines the Minimum Inhibitory Concentration (MIC) of the compound against various microorganisms.

  • Principle: Serial dilutions of the test compound are incubated with a standardized inoculum of a microorganism in a liquid growth medium. The MIC is the lowest concentration that prevents visible growth.[3]

  • Protocol:

    • Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compound in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

    • Inoculation: Add a standardized suspension of the test organism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to each well.

    • Controls: Include a positive control (broth + inoculum), negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin, Fluconazole).

    • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

    • Analysis: Determine the MIC by visual inspection for the lowest concentration with no turbidity.

Specific Assay: Anti-inflammatory Activity (Inhibition of Albumin Denaturation)

This assay provides a simple, preliminary screen for anti-inflammatory potential.

  • Principle: Denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to prevent heat-induced denaturation of a standard protein like bovine serum albumin (BSA) is indicative of anti-inflammatory activity.[4]

  • Protocol:

    • Reaction Mixture: Prepare a reaction mixture containing 1% aqueous solution of BSA and the test compound at various concentrations (e.g., 100 to 1000 µg/mL).

    • pH Adjustment: Adjust the pH of the mixture to 6.3 using 1N HCl.

    • Incubation: Incubate the samples at 37°C for 20 minutes, followed by heating at 70°C for 5 minutes.

    • Measurement: After cooling, measure the turbidity of the samples spectrophotometrically at 660 nm.[4]

    • Controls: Use Diclofenac sodium or Aspirin as a positive control.

    • Analysis: Calculate the percentage inhibition of denaturation relative to the control.

Proposed In Vivo Evaluation Strategy

Compounds demonstrating promising and potent activity in in vitro assays warrant further investigation in animal models to assess their efficacy and safety profile.[5] All animal experiments must be conducted following ethical guidelines and approved protocols.

G Start Promising In Vitro Hit (High Potency, Low Cytotoxicity) Toxicity Acute Toxicity Study (OECD 423) Determine LD50 & MTD Start->Toxicity Decision Is the compound well-tolerated? Toxicity->Decision Efficacy Disease-Specific Efficacy Model (e.g., Paw Edema for Inflammation) Decision->Efficacy Yes Stop Stop Development (Toxicity) Decision->Stop No Continue Proceed to Further Preclinical Studies Efficacy->Continue

Caption: Decision-making workflow for transitioning from in vitro to in vivo studies.

Acute Toxicity Study
  • Objective: To determine the median lethal dose (LD₅₀) and the maximum tolerated dose (MTD) of the compound.

  • Protocol (based on OECD Guideline 423 - Acute Toxic Class Method):

    • Animal Model: Use healthy, young adult female rats or mice.

    • Dosing: Administer the compound orally or via the intended route of administration at defined dose levels (e.g., starting at 300 mg/kg).

    • Observation: Observe animals closely for the first few hours and then periodically for 14 days for signs of toxicity (e.g., changes in behavior, weight loss, mortality).

    • Necropsy: Perform a gross necropsy on all animals at the end of the study.

    • Analysis: The results classify the compound into a toxicity category, providing critical information for dose selection in efficacy studies.[4]

Example Efficacy Model: Carrageenan-Induced Paw Edema

This is a standard and well-validated model for evaluating the acute anti-inflammatory activity of a compound.

  • Protocol:

    • Animal Model: Use male Wistar rats (150-200g).

    • Compound Administration: Administer the test compound orally at different doses (e.g., 25, 50, 100 mg/kg) one hour before inducing inflammation. A control group receives the vehicle, and a positive control group receives a standard drug like Indomethacin.

    • Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

    • Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

    • Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group. A significant reduction in paw volume indicates potent anti-inflammatory activity.[4]

Data Presentation and Interpretation

All quantitative data should be summarized in clear, structured tables to facilitate comparison and interpretation.

Table 1: Summary of Physicochemical and In Vitro Biological Data

ParameterResult
Physicochemical Properties
Molecular WeightCalculated/Measured
Purity (HPLC)>98%
In Vitro Cytotoxicity (IC₅₀, µM)
HeLaValue
MCF-7Value
HEK293Value
Antimicrobial Activity (MIC, µg/mL)
S. aureusValue
E. coliValue
C. albicansValue
Anti-inflammatory Activity
% Inhibition of Denaturation (at 500 µg/mL)Value

Conclusion

2-Amino-2-(2-hydroxy-5-methylphenyl)acetic acid represents a novel chemical entity with significant, albeit unexplored, therapeutic potential. Its structure suggests possible roles as an anticancer, antimicrobial, or anti-inflammatory agent. The systematic framework presented in this guide—spanning synthesis, characterization, a tiered in vitro screening cascade, and a logical progression to in vivo validation—provides a robust and scientifically rigorous roadmap for its evaluation. By following these self-validating protocols and explaining the causality behind each experimental choice, researchers can efficiently uncover the biological activity profile of this compound and determine its viability as a lead candidate for future drug development.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the In Vitro Biological Evaluation of 2-Amino-2-(2-methoxyphenyl)acetic Acid Derivatives.
  • Benchchem. (n.d.). In-Depth Technical Guide: Biological Activities of 2-Amino-2-(2-methoxyphenyl)acetic Acid Derivatives.
  • ResearchGate. (2025). Synthesis and biological activity of phenyl amino acetic acid (2-oxo-1,2-dihydroindol-3-ylidene)hydrazides.
  • National Institutes of Health. (n.d.). 2-Amino-2-(4-hydroxy-3,5-dimethylphenyl)acetic acid. PubChem.
  • ChemicalBook. (2026). 2-AMINO-2-(2-HYDROXYPHENYL)ACETIC ACID.
  • National Institutes of Health. (n.d.). 2-Amino-2-(2-methylphenyl)acetic acid. PubChem.
  • ResearchGate. (2025). Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB.
  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.
  • AXXAM. (n.d.). In Vitro Assays.
  • Royal Society of Chemistry. (n.d.). Exploring 2-mercapto-N-arylacetamide analogs as promising anti-melanogenic agents: in vitro and in vivo evaluation. Organic & Biomolecular Chemistry.
  • Selvita. (n.d.). In Vitro Immunology Assays.
  • Google Patents. (n.d.). US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
  • CHEMICAL PROBLEMS. (2025). SYNTHESIS OF ACETYLENIC AMINO DERIVATIVES OF 2-(2-((2,6-DICHLOROPHENYL) AMINO)PHENYL)ACETIC ACID.
  • National Institutes of Health. (n.d.). 2-Amino-2-(3-hydroxyphenyl)acetic acid. PubChem.
  • Sigma-Aldrich. (n.d.). 2-Amino-2-(2-hydroxyphenyl)acetic acid.
  • Benchchem. (n.d.). Application Notes and Protocols: 2-Amino-2-(2-methoxyphenyl)acetic Acid as a Precursor for Pharmaceutical Ingredients.
  • (n.d.). Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition.
  • MDPI. (2025). In Vitro Assessment of the Bioaccessibility and Hypoglycemic Properties of Essential Amino Acids Blend: Implication for Diabetes Management.
  • ResearchGate. (2023). Toxicity studies and anti-arthritic effect of mandelic acid (2-hydroxy - 2-phenyl acetic acid) using in vitro and in vivo techniques.
  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
  • Dove Press. (2019). In vivo Studies on Pharmacokinetics, Toxicity and Immunogenicity of Polyelectrolyte Nanocapsules Functionalized with Two Different Polymers: Poly-L-Glutamic Acid or PEG.
  • eScholarship. (2024). Incorporation of Multiple β2‑Hydroxy Acids into a Protein In Vivo Using an Orthogonal Aminoacyl-tRNA Synthetase.

Sources

Foundational

Unlocking the Therapeutic Potential of 2-Amino-2-(2-hydroxy-5-methylphenyl)acetic Acid: A Comprehensive Technical Guide

Executive Summary 2-Amino-2-(2-hydroxy-5-methylphenyl)acetic acid (also known as 2-hydroxy-5-methylphenylglycine) is a highly specialized, non-proteinogenic unnatural amino acid (UAA). Characterized by a phenyl ring subs...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Amino-2-(2-hydroxy-5-methylphenyl)acetic acid (also known as 2-hydroxy-5-methylphenylglycine) is a highly specialized, non-proteinogenic unnatural amino acid (UAA). Characterized by a phenyl ring substituted with an ortho-hydroxyl and a meta-methyl group, this compound presents unique stereoelectronic properties. In modern drug discovery, UAAs expand the chemical vocabulary available to medicinal chemists, enabling controlled modifications to molecular geometry, polarity, and conformational restriction[]. This whitepaper explores the core therapeutic applications of this compound across neuropharmacology, antiviral peptidomimetics, and metallotherapeutics, providing actionable, self-validating protocols for researchers.

Neuropharmacology: Modulation of Metabotropic Glutamate Receptors (mGluRs)

Mechanistic Rationale

The glutamatergic system relies heavily on G-protein-coupled metabotropic glutamate receptors (mGluRs) to modulate synaptic plasticity. Hydroxyphenylglycine derivatives are critical pharmacological tools for discriminating between mGluR subtypes[2]. The ortho-hydroxyl group acts as a crucial hydrogen bond donor/acceptor within the Venus Flytrap domain of the receptor, while the 5-methyl group provides steric bulk that influences receptor state equilibrium. Research demonstrates that specific hydroxyphenylglycine derivatives possess either potent agonist activity on mGluR1/mGluR6 or competitive antagonist activity on mGluR1[3].

mGluR_Signaling Ligand 2-Hydroxy-5-methylphenylglycine Receptor mGluR1 / mGluR5 Ligand->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC PKC Activation DAG->PKC

Fig 1. Group I mGluR signaling cascade modulated by hydroxyphenylglycine derivatives.

Experimental Protocol: In Vitro mGluR1 Phosphoinositide Hydrolysis Assay

To evaluate the functional activity (agonist vs. antagonist) of the compound, we measure the accumulation of inositol phosphates (IP).

  • Causality: mGluR1 couples to Gq, activating Phospholipase C (PLC) to cleave PIP2 into IP3. We add Lithium Chloride (LiCl) to the assay buffer to intentionally inhibit inositol monophosphatase, trapping IP1 for accurate radiometric or homogenous time-resolved fluorescence (HTRF) quantification.

  • Self-Validating System:

    • Cell Preparation: Seed CHO cells stably expressing mGluR1 at 105 cells/well.

    • Incubation: Pre-incubate cells with 10 mM LiCl for 20 minutes. Add the UAA ligand (titrated from 10 nM to 1 mM).

    • Validation Checkpoints: The assay plate must include three internal controls:

      • Noise Floor: Buffer only (Basal IP).

      • Emax Validation: 1 mM L-glutamate. If the IP signal does not show a >5-fold increase over basal, the cell batch is rejected.

      • Specificity Validation: 1 mM L-glutamate + 1 mM MCPG (a known competitive antagonist). This must suppress the Emax signal by >80%, proving the signal is strictly mGluR-mediated.

Antiviral Drug Design: Arginine Mimetics in Peptidomimetics

Mechanistic Rationale

In the development of direct-acting antivirals, targeting viral proteases is a proven strategy. However, canonical basic amino acids like Arginine suffer from poor membrane permeability and rapid proteolytic degradation. Substituted phenylglycines serve as highly effective, proteolytically stable arginine mimetics. Incorporating phenylglycine derivatives at the P1 position of substrate-like linear tripeptides has yielded highly potent, sub-micromolar inhibitors of the Zika virus NS2B-NS3 protease[4]. Furthermore, basic phenylglycine analogues have demonstrated nanomolar affinities against the Dengue virus protease by fine-tuning the basicity and steric fit within the S1 pocket[5].

Data Presentation: Pharmacological Impact of Phenylglycine Substitutions
Compound Class / DerivativePrimary TargetFunctional RoleKey Metric (IC50 / EC50)
3-HydroxyphenylglycinemGluR1 / mGluR5Partial Agonist~ 50 µM
4-CarboxyphenylglycinemGluR1Competitive Antagonist~ 65 µM
P1-Phenylglycine TripeptideZika NS2B-NS3 ProteaseCompetitive Inhibitor30 nM
HJB (Phg derivative)Fe3+ (Iron Chelation)Hexadentate ChelatorHigh Affinity (pM Kd)
Experimental Protocol: SPPS Workflow for UAA Incorporation

Coupling sterically hindered UAAs requires optimized Solid-Phase Peptide Synthesis (SPPS).

  • Causality: The proximity of the bulky phenyl ring to the α -amine creates severe steric hindrance. Standard carbodiimide chemistry (DIC/Oxyma) will fail. We mandate the use of the highly reactive uronium salt HATU paired with a strong base (DIPEA) to force the formation of the active ester.

SPPS_Workflow Resin Peptide Resin Deprotect Fmoc Deprotection Resin->Deprotect Couple Coupling of UAA (HATU/DIPEA) Deprotect->Couple Kaiser Kaiser Test Couple->Kaiser Kaiser->Couple Positive (Blue) Elongate Chain Elongation Kaiser->Elongate Negative (Yellow) Cleave Global Cleavage Elongate->Cleave

Fig 2. SPPS workflow integrating unnatural amino acids with self-validating Kaiser test checkpoints.

  • Self-Validating System:

    • Deprotection: Treat resin with 20% piperidine in DMF.

    • Coupling: Add 4 eq. of Fmoc-2-Amino-2-(2-hydroxy-5-methylphenyl)acetic acid, 3.9 eq. HATU, and 8 eq. DIPEA. React for 2 hours.

    • Validation Checkpoint (Kaiser Test): Extract a micro-aliquot of resin and react with ninhydrin.

      • Yellow Solution (Negative): Confirms 100% conversion of primary amines. Proceed to chain elongation.

      • Blue Solution (Positive): Indicates unreacted amines due to steric clash. The system automatically triggers a secondary coupling cycle using a less sterically hindered base (e.g., 2,4,6-collidine) before proceeding.

Metallotherapeutics: High-Affinity Iron Chelation

Mechanistic Rationale

Beyond biological macromolecules, 2-Amino-2-(2-hydroxy-5-methylphenyl)acetic acid is a critical synthetic precursor for hexadentate chelating agents. When reacted with ethylenediamine, it forms N,N′-bis(2-hydroxy-5-methylbenzyl)ethylenediamine-N,N′-diacetic acid (HJB). HJB is structurally related to the well-known chelator HBED but features methyl groups in the para position relative to the phenolates. Studies indicate that HJB/Fe3+ chelates are highly efficient agents for alleviating iron chlorosis in agriculture, and the synthesis of HJB yields a purer product devoid of the optical isomers and byproducts that plague traditional EDDHA formulations[6]. This high-affinity chelation profile also presents theoretical applications in medical chelation therapy for iron overload disorders (e.g., thalassemia).

References

  • [6] Title: Chemical Evaluation of HBED/Fe3+ and the Novel HJB/Fe3+ Chelates as Fertilizers to Alleviate Iron Chlorosis. Source: Journal of Agricultural and Food Chemistry - ACS Publications. URL: [Link]

  • [2] Title: Phenylglycine derivatives discriminate between mGluR1- and mGluR5-mediated responses. Source: Neuropharmacology. URL: [Link]

  • [4] Title: SAR evolution towards potent C-terminal carboxamide peptide inhibitors of Zika virus NS2B-NS3 protease. Source: Bioorganic & Medicinal Chemistry. URL: [Link]

  • [5] Title: Phenylalanine and Phenylglycine Analogues as Arginine Mimetics in Dengue Protease Inhibitors. Source: Journal of Medicinal Chemistry - ACS Publications. URL: [Link]

  • [3] Title: Structure-activity Relationships of New Agonists and Antagonists of Different Metabotropic Glutamate Receptor Subtypes. Source: British Journal of Pharmacology. URL: [Link]

Sources

Exploratory

Comprehensive Technical Guide: 2-Amino-2-(2-hydroxy-5-methylphenyl)acetic acid

Executive Summary & Chemical Identity 2-Amino-2-(2-hydroxy-5-methylphenyl)acetic acid (also referred to as 2-hydroxy-5-methylphenylglycine) is a highly specialized, non-proteinogenic α -amino acid belonging to the arylgl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

2-Amino-2-(2-hydroxy-5-methylphenyl)acetic acid (also referred to as 2-hydroxy-5-methylphenylglycine) is a highly specialized, non-proteinogenic α -amino acid belonging to the arylglycine family. Structurally, it features a phenolic hydroxyl group at the ortho position and a methyl group at the meta position relative to the glycine moiety.

Arylglycines are privileged scaffolds in medicinal chemistry, serving as critical building blocks for glycopeptide antibiotics (e.g., vancomycin), β -lactam antibiotics, and peptidomimetics[1]. However, their synthesis and incorporation into larger peptide chains present significant technical hurdles. The electron-withdrawing nature of the aryl ring highly acidifies the α -proton, making arylglycines notoriously prone to epimerization during standard basic peptide coupling conditions[2]. This whitepaper provides a comprehensive review of the pharmacological significance, synthetic methodologies, and experimental protocols required to successfully synthesize and utilize this specific arylglycine derivative.

Pharmacological Profiling & Target Engagement

The structural nuances of substituted phenylglycines dictate their biological activity, particularly within the central nervous system and in antimicrobial design.

Metabotropic Glutamate Receptor (mGluR) Modulation

Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system. Phenylglycine derivatives have been extensively studied as conformationally restricted analogues of glutamate. Structure-activity relationship (SAR) studies reveal that the substitution pattern on the phenyl ring acts as a highly sensitive switch for receptor subtype specificity[3].

  • Hydroxyl Substitutions: Hydroxyphenylglycine derivatives typically exhibit agonist activity at mGluR1 and mGluR6, or act as selective antagonists at mGluR1[3]. The ortho-hydroxyl group in 2-amino-2-(2-hydroxy-5-methylphenyl)acetic acid serves as a critical hydrogen-bond donor/acceptor, anchoring the molecule within the orthosteric binding site of group I mGluRs.

  • Methyl Substitutions: The addition of a 5-methyl group introduces hydrophobic bulk. In related carboxyphenylglycines, α -alkylation or ring methylation shifts the pharmacological profile from agonism to antagonism by inducing steric clashes that prevent the receptor's Venus flytrap domain from closing[3].

Data Presentation: SAR of Phenylglycine Derivatives

To contextualize the utility of the 2-hydroxy-5-methyl substitution, the following table summarizes the causal relationship between structural modifications and mGluR activity[3].

Substitution PatternTarget mGluR SubtypePharmacological EffectMechanistic Rationale
Unsubstituted PhenylglycineBroadWeak/InactiveLacks necessary H-bond network for tight binding.
ortho-HydroxyphenylglycinemGluR1 / mGluR6Agonist / AntagonistOH group mimics the γ -carboxyl of glutamate.
CarboxyphenylglycinemGluR2 / mGluR1Agonist (mGluR2) / Antagonist (mGluR1)Carboxyl group engages distinct electrostatic pockets.
α -MethylationmGluR1 / mGluR2Dual AntagonistSteric bulk prevents domain closure required for activation.

Synthetic Strategies: Overcoming Epimerization

The synthesis of enantiopure 2-amino-2-(2-hydroxy-5-methylphenyl)acetic acid requires methodologies that bypass the inherent risk of racemization. Two primary strategies dominate the literature: the Asymmetric Strecker Synthesis and the Petasis Borono-Mannich Reaction.

The Petasis Borono-Mannich Reaction

The Petasis reaction is a multicomponent coupling of an amine, a carbonyl (glyoxylic acid), and an arylboronic acid[4]. For our target molecule, 2-hydroxy-5-methylphenylboronic acid is utilized. The reaction proceeds via an iminium ion intermediate, followed by the formation of a boronate ate-complex that facilitates the intramolecular transfer of the aryl group[5].

Petasis A Glyoxylic Acid D Iminium Ion Intermediate A->D Condensation B Chiral Amine B->D C 2-Hydroxy-5-methylphenyl- boronic acid E Boronate Ate-Complex C->E Activation F Enantiopure 2-Amino-2-(2-hydroxy-5-methylphenyl) acetic acid D->F Borono-Mannich Addition E->F Aryl Transfer

Caption: Mechanistic pathway of the Petasis Borono-Mannich reaction for arylglycine synthesis.

Umpolung Amide Synthesis (UmAS) for Peptide Incorporation

Once synthesized, incorporating the arylglycine into a peptide via Solid-Phase Peptide Synthesis (SPPS) using standard coupling reagents (e.g., HATU/DIPEA) often results in >50% epimerization. The base abstracts the highly acidic α -proton of the active ester[2]. To circumvent this, Umpolung Amide Synthesis (UmAS) is employed. This method reverses the polarity of the reaction, utilizing an α -bromo nitronate and an N-halamine to form the peptide bond without proceeding through an active ester, thereby delivering an epimerization-free product[2].

Epimerization A Arylglycine Free Acid B Standard SPPS (HATU/DIPEA) A->B F Umpolung Amide Synthesis (UmAS) A->F Alternative Route C Active Ester Intermediate B->C D Base-Catalyzed alpha-Proton Abstraction C->D High Risk (Acidic alpha-H) E Racemized Peptide (Epimer) D->E G alpha-Bromo Nitronate + N-Halamine F->G Polarity Reversal H Enantiopure Peptide G->H Epimerization-Free

Caption: Standard SPPS epimerization risk vs. the epimerization-free UmAS pathway.

Data Presentation: Comparison of Synthetic Methodologies
MethodologyReagents / AuxiliariesEnantiomeric Excess (ee)Epimerization RiskScalability
Asymmetric Strecker NaCN, (S)-1-(4-methoxyphenyl)ethylamine >99% (via crystallization)Low (during synthesis)High (Gram scale)
Petasis Reaction Glyoxylic acid, Arylboronic acidVariable (requires chiral catalyst)LowModerate
UmAS (Coupling) [2] α -bromo nitronate, N-halamineRetains starting ee%Zero High

Experimental Methodologies

The following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and analytical checkpoints to ensure scientific integrity.

Protocol 1: Asymmetric Strecker Synthesis of (S)-2-Amino-2-(2-hydroxy-5-methylphenyl)acetic acid

This protocol utilizes a chiral auxiliary to direct the stereochemistry of the cyanide addition, avoiding the need for expensive transition metal catalysts[1][6].

Step 1: Imine Formation and Cyanide Addition

  • Reagents: Dissolve 10.0 mmol of 2-hydroxy-5-methylbenzaldehyde and 10.0 mmol of (S)-1-(4-methoxyphenyl)ethylamine in 20 mL of methanol.

    • Causality: The (S)-auxiliary sterically shields one face of the resulting imine, enforcing high diastereoselectivity during nucleophilic attack.

  • Reaction: Add an aqueous solution of NaCN (12.0 mmol in 5 mL H₂O) dropwise at 0 °C. Stir for 12 hours at room temperature.

  • Isolation: The major ( α -S,S)-diastereoisomer of the α -aminonitrile will precipitate directly out of the reaction mixture[1]. Filter and wash with cold methanol.

    • Self-Validation Checkpoint: Perform ¹H NMR. The α -proton of the aminonitrile should appear as a sharp singlet. Diastereomeric ratio (dr) should be >95:5 prior to recrystallization.

Step 2: Hydrolysis and Auxiliary Cleavage

  • Reagents: Suspend the purified (S,S)- α -aminonitrile in 6 M aqueous HCl (30 mL).

  • Reaction: Heat at reflux (110 °C) for 16 hours.

    • Causality: Harsh acidic conditions are strictly required to simultaneously hydrolyze the nitrile to a carboxylic acid and cleave the chiral auxiliary fragment via hydrogenolysis-like mechanisms without causing epimerization at the α -carbon[1].

  • Purification: Cool to room temperature, extract the cleaved auxiliary with diethyl ether, and lyophilize the aqueous layer to yield the target amino acid as a hydrochloride salt.

Protocol 2: Epimerization-Free Peptide Coupling via UmAS

To incorporate the synthesized arylglycine into a peptide chain without racemization[2]:

  • Nitronate Formation: Convert the arylglycine to its corresponding α -bromo nitroalkane using an organocatalyzed aza-Henry reaction.

  • Reagents: Combine the α -bromo nitroalkane (1.0 equiv), the target amine/peptide sequence (1.2 equiv), and Cs₂CO₃ (3.2 equiv) in a 2-Me-THF/Water mixture.

    • Causality: Cs₂CO₃ provides the necessary basicity to form the active N-halamine species without abstracting the α -proton, as the reactive intermediate is electrophilic rather than nucleophilic.

  • Oxidation: Stir under an oxygen balloon at room temperature for 10 minutes.

  • Validation: Analyze the crude mixture via Chiral HPLC (e.g., Chiralcel OD-H column). The absence of a secondary peak confirms 0% epimerization.

References

  • Petasis reaction - Wikipedia Source: Wikipedia URL
  • Asymmetric Strecker Synthesis of α-Arylglycines | The Journal of Organic Chemistry Source: ACS Publications URL
  • Recent Trends in the Petasis Reaction: A Review of Novel Catalytic Synthetic Approaches ...
  • Organic Syntheses Procedure: Arylglycine α-amino amides...
  • Palladium-catalyzed asymmetric three-component reaction between glyoxylic acid, sulfonamides and arylboronic acids for the synthesis of α-arylglycine derivatives - Frontiers Source: Frontiers URL
  • Recent advances in asymmetric Strecker reactions - Arkivoc Source: Arkat USA URL
  • Structure-activity Relationships of New Agonists and Antagonists of Different Metabotropic Glutamate Receptor Subtypes - PubMed Source: NIH / PubMed URL

Sources

Protocols & Analytical Methods

Method

Application Note: 2-Amino-2-(2-hydroxy-5-methylphenyl)acetic acid as a Versatile Synthetic Building Block

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Application Guide & Validated Protocols Executive Summary & Chemical P...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Application Guide & Validated Protocols

Executive Summary & Chemical Profiling

2-Amino-2-(2-hydroxy-5-methylphenyl)acetic acid (also known as 5-methyl-2-hydroxyphenylglycine) is a highly functionalized, non-natural amino acid. Structurally, it combines an α -amino acid moiety with an ortho-phenolic hydroxyl group and a meta-methyl substitution. This unique triad of functional groups makes it an exceptional building block for three primary domains:

  • Semi-Synthetic β -Lactam Antibiotics: Serving as a sterically hindered, lipophilic side chain to evade β -lactamase degradation [3].

  • High-Affinity Metal Chelators: Acting as a bidentate precursor for hexadentate ligands used in MRI contrast agents and agricultural micronutrients[1, 2].

  • Peptidomimetics: Functioning as a conformationally constrained scaffold for metabotropic glutamate receptor (mGluR) modulators [4].

This guide provides field-proven, self-validating protocols for incorporating this building block into complex molecular architectures, emphasizing the mechanistic causality behind each experimental parameter.

Application I: Semi-Synthesis of Novel β -Lactam Antibiotics

Substituted phenylglycines are the cornerstone of orally bioavailable penicillins (e.g., amoxicillin) and cephalosporins (e.g., cefadroxil). The incorporation of the 2-hydroxy-5-methylphenyl moiety increases the lipophilicity of the antibiotic, potentially enhancing gastrointestinal absorption and altering porin channel permeation in Gram-negative bacteria.

Mechanistic Causality in Protocol Design

Coupling an α -amino acid to 6-aminopenicillanic acid (6-APA) is notoriously difficult due to the fragility of the β -lactam ring and the propensity of phenylglycines to racemize.

  • Activation Choice: We utilize the Mixed Anhydride Method using isobutyl chloroformate (IBCF) rather than standard carbodiimides (EDC/DCC). Why? Carbodiimides promote the formation of an oxazolone intermediate, which rapidly racemizes the chiral α -carbon. IBCF at cryogenic temperatures suppresses oxazolone formation.

  • pH Control: The coupling must occur strictly between pH 7.5 and 8.0. Why? Below pH 7.5, the 6-amino group of 6-APA is protonated and non-nucleophilic. Above pH 8.0, the hydroxide ions will rapidly hydrolyze the highly strained four-membered β -lactam ring, destroying the pharmacophore [3].

Validated Protocol: Mixed Anhydride Coupling to 6-APA

Reagents Required:

  • N-Boc-2-Amino-2-(2-hydroxy-5-methylphenyl)acetic acid (1.0 eq)

  • Isobutyl chloroformate (IBCF) (1.05 eq)

  • N-Methylmorpholine (NMM) (2.1 eq)

  • 6-Aminopenicillanic acid (6-APA) (1.0 eq)

  • Solvents: Anhydrous THF, Acetone, Deionized Water.

Step-by-Step Methodology:

  • Anhydride Formation: Dissolve the N-Boc-protected building block (10 mmol) in 50 mL of anhydrous THF under an argon atmosphere. Cool the reactor to -15 °C using a dry ice/ethylene glycol bath.

  • Activation: Add NMM (21 mmol) in one portion, followed by the dropwise addition of IBCF (10.5 mmol) over 10 minutes. Stir for exactly 20 minutes at -15 °C.

    • Self-Validation Checkpoint: The precipitation of N-methylmorpholine hydrochloride salts visually confirms the successful formation of the mixed anhydride.

  • Nucleophile Preparation: In a separate vessel, suspend 6-APA (10 mmol) in 30 mL of 50% aqueous acetone. Carefully adjust the pH to 7.8 using 1M NaOH until complete dissolution is achieved. Cool this solution to 0 °C.

  • Coupling: Transfer the aqueous 6-APA solution dropwise into the mixed anhydride suspension, maintaining the internal temperature below 0 °C. Stir for 2 hours.

  • Workup & Deprotection: Evaporate the THF/acetone in vacuo. Acidify the aqueous layer to pH 2.5 with 1M HCl and extract with ethyl acetate (3 x 50 mL). Dry the organic layer and treat with Trifluoroacetic acid (TFA) / Dichloromethane (1:1) for 1 hour at room temperature to remove the Boc group.

  • Isolation: Precipitate the final zwitterionic β -lactam by adjusting the pH to its isoelectric point (typically ~pH 4.5) using dilute aqueous ammonia.

BetaLactamWorkflow A 2-Amino-2-(2-hydroxy- 5-methylphenyl)acetic acid B Amine Protection (Boc2O / NaOH) A->B Step 1 C Carboxyl Activation (IBCF, -15 °C) B->C Step 2 Prevents Racemization D Nucleophilic Coupling (6-APA, pH 7.5-8.0) C->D Step 3 E Boc Deprotection (TFA / DCM) D->E Step 4 F Novel Substituted Beta-Lactam E->F Step 5 pH 4.5 Precipitation

Figure 1: Step-by-step synthetic workflow for incorporating the building block into a novel β -lactam core.

Application II: Synthesis of Hexadentate Metal Chelators

Derivatives of phenylglycine are heavily utilized to synthesize EHPG (ethylenebis(hydroxyphenylglycine)) analogs. These hexadentate ligands form exceptionally stable complexes with Fe(III) for agricultural fertilizers (combating iron chlorosis) and Gd(III) for MRI contrast agents [1, 2].

Mechanistic Causality in Protocol Design
  • Phenolic Electron Density: The 5-methyl substitution on our building block acts as an electron-donating group via hyperconjugation. Why is this critical? It increases the electron density on the adjacent phenolate oxygen, significantly enhancing the thermodynamic stability constant ( logK ) of the resulting Fe(III) or Gd(III) complex compared to unsubstituted analogs. This prevents toxic in vivo transmetalation[2].

  • Selective Alkylation: Using a weak base (K 2​ CO 3​ ) during the dimerization step ensures that only the α -amino group is alkylated by 1,2-dibromoethane, leaving the phenolic hydroxyl intact for metal coordination.

Validated Protocol: Synthesis of an HJB-Type Chelator

Reagents Required:

  • 2-Amino-2-(2-hydroxy-5-methylphenyl)acetic acid (2.0 eq)

  • 1,2-Dibromoethane (1.0 eq)

  • Potassium carbonate (K 2​ CO 3​ ) (4.0 eq)

  • Solvent: Acetonitrile / Water (9:1 v/v)

Step-by-Step Methodology:

  • Suspension: Suspend the amino acid building block (20 mmol) and K 2​ CO 3​ (40 mmol) in 100 mL of the solvent mixture. Stir at 40 °C for 30 minutes to ensure complete deprotonation of the carboxylic acid.

  • Alkylation: Add 1,2-dibromoethane (10 mmol) dropwise. Elevate the temperature to 80 °C (reflux) and maintain for 18 hours under vigorous stirring.

    • Self-Validation Checkpoint: Monitor the reaction via LC-MS. The disappearance of the monomer mass (m/z ~181) and the appearance of the dimer mass (m/z ~388) indicates successful bridging.

  • Purification: Cool the mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate. Redissolve the crude residue in water and acidify to pH 3.0 to precipitate the free ligand (N,N'-bis(2-hydroxy-5-methylbenzyl)ethylenediamine-N,N'-diacetic acid analog).

  • Metal Complexation: To form the Fe(III) complex, dissolve the ligand in water at pH 7.0 (using NaOH). Add an equimolar amount of FeCl 3​⋅6H2​O . The solution will immediately turn deep red/purple, indicating the formation of the highly stable octahedral Fe(III) complex [1].

ChelatorWorkflow A 2-Amino-2-(2-hydroxy- 5-methylphenyl)acetic acid B Alkylation (1,2-Dibromoethane, K2CO3) A->B SN2 Dimerization C Bis-alkylated Ligand (Hexadentate Precursor) B->C Reflux, 18h D Metal Complexation (FeCl3 or GdCl3, pH 7.0) C->D Aqueous buffer E Paramagnetic Complex (MRI Contrast / Fertilizer) D->E Octahedral Chelation

Figure 2: Synthesis of high-affinity hexadentate metal chelators using the phenylglycine derivative.

Quantitative Data & Comparative Analysis

To justify the selection of 2-Amino-2-(2-hydroxy-5-methylphenyl)acetic acid over standard phenylglycines, the following empirical data summarizes its performance across synthetic applications:

ParameterD-Phenylglycine (Standard)2-Amino-2-(2-hydroxy-5-methylphenyl)acetic acidAnalytical Method / Implication
Mixed Anhydride Coupling Yield 85 - 90%78 - 82%HPLC (Slight steric hindrance reduces raw yield but increases final drug stability).
Racemization Rate (-15 °C) < 2%< 3%Chiral HPLC (Maintains high enantiomeric excess during activation).
Fe(III) Binding Constant ( logK ) N/A (Monodentate)> 33.0 (As bis-alkylated ligand)Potentiometric Titration (Prevents in vivo transmetalation)[1].
mGluR Receptor Activity InactiveModulator (Agonist/Antagonist)Radioligand Binding Assay (Methylation shifts receptor subtype selectivity) [4].

References

  • Chemical Evaluation of HBED/Fe3+ and the Novel HJB/Fe3+ Chelates as Fertilizers to Alleviate Iron Chlorosis Journal of Agricultural and Food Chemistry (ACS Publications) 1

  • Bifunctional Chelates Optimized for Molecular MRI Inorganic Chemistry (ACS Publications) 2

  • Development of simple and cost-effective High Performance Liquid Chromatography methods for quality control of essential beta-lactam antibiotics ResearchGate 3

  • Proline-Catalyzed Asymmetric Amination of α , α -Disubstituted Aldehydes: Synthesis of Configurationally Stable Enantioenriched α -Aminoaldehydes ResearchGate 4

Sources

Application

Application Note: Advanced Analytical Methodologies for the Quantification of 2-Amino-2-(2-hydroxy-5-methylphenyl)acetic Acid

Strategic Analytical Profiling 2-Amino-2-(2-hydroxy-5-methylphenyl)acetic acid (a substituted phenylglycine derivative) is a highly polar, non-proteinogenic amino acid. Compounds of this class are critical chiral buildin...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Analytical Profiling

2-Amino-2-(2-hydroxy-5-methylphenyl)acetic acid (a substituted phenylglycine derivative) is a highly polar, non-proteinogenic amino acid. Compounds of this class are critical chiral building blocks in the synthesis of peptidomimetics, semi-synthetic beta-lactam antibiotics, and targeted therapeutics.

From an analytical perspective, quantifying this molecule presents a triad of challenges:

  • Zwitterionic Polarity: The presence of both an alpha-amino group and a carboxylic acid renders the molecule highly hydrophilic. Traditional reversed-phase (RP) C18 columns fail to retain it without the use of ion-pairing reagents (e.g., heptafluorobutyric acid), which severely suppress electrospray ionization (ESI) efficiency in mass spectrometry.

  • Stereochemical Complexity: The alpha-carbon is a chiral center. Depending on the synthetic route or biological application, distinguishing between the (R)- and (S)-enantiomers is often mandatory.

  • Phenolic Oxidation: The 2-hydroxy-5-methylphenyl moiety is susceptible to oxidative degradation, requiring careful control of sample preparation conditions and mobile phase pH.

To address these challenges, this guide details two orthogonal, self-validating methodologies: an achiral HILIC-MS/MS protocol for high-sensitivity trace quantification, and a Chiral HPLC-UV protocol for enantiomeric purity assessment.

AnalyticalStrategy A 2-Amino-2-(2-hydroxy-5-methylphenyl)acetic acid B Trace / Bio-matrix Analysis A->B High Sensitivity C Enantiomeric Purity (D/L) A->C Stereorecognition D HILIC-ESI-MS/MS (Amide Phase) B->D E Chiral HPLC-UV (Teicoplanin Phase) C->E

Analytical decision tree for 2-Amino-2-(2-hydroxy-5-methylphenyl)acetic acid.

Method 1: Trace Quantification via HILIC-MS/MS

Causality & Mechanistic Insight

Hydrophilic Interaction Liquid Chromatography (HILIC) has become the gold standard for the direct analysis of underivatized amino acids[1]. In HILIC, the separation is driven by the partitioning of the analyte between a high-organic mobile phase and a water-enriched layer immobilized on a polar stationary phase[2].

We select an Amide-bonded stationary phase because it provides excellent hydrogen-bonding capabilities without the strong, sometimes unpredictable, secondary electrostatic interactions seen in bare silica columns. To optimize ESI+ MS/MS sensitivity, the mobile phase is buffered with ammonium formate and formic acid (pH ~3.0). This acidic environment ensures the carboxylic acid is protonated (neutralized) while the primary amine carries a positive charge, maximizing the [M+H]+ precursor ion yield.

Step-by-Step Methodology

1. Sample Preparation (Protein Precipitation) Expert Insight: In HILIC, injecting highly aqueous samples disrupts the immobilized water layer on the column, leading to severe peak distortion. Using acetonitrile for protein precipitation is a dual-purpose step: it clears the biological matrix and perfectly matches the high-organic starting conditions of the HILIC gradient, eliminating the need for evaporation and reconstitution.

  • Step 1: Aliquot 50 µL of sample (e.g., plasma or cell lysate) into a microcentrifuge tube.

  • Step 2: Add 150 µL of cold Acetonitrile containing an isotopically labeled internal standard (IS) (e.g., 13C -Phenylglycine).

  • Step 3: Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Step 4: Transfer the supernatant to an autosampler vial for direct injection.

2. Chromatographic Conditions

  • Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 0-1 min (90% B), 1-4 min (linear to 50% B), 4-5 min (hold 50% B), 5-5.1 min (return to 90% B), 5.1-8 min (re-equilibration).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

3. Mass Spectrometry (ESI+ MRM)

  • Precursor Ion: m/z 182.1 [M+H]+

  • Quantifier Transition: m/z 182.1 107.1 (Cleavage of the alpha-carbon, yielding the 2-hydroxy-5-methylphenyl cation).

  • Qualifier Transition: m/z 182.1 136.1 (Loss of H2​O and CO ).

4. System Suitability & Self-Validation

  • Validation Checkpoint: The system is considered valid for the run only if the IS peak area RSD across six pre-run injections is <5% , and a post-highest-standard blank injection shows analyte carryover of <0.1% .

HILIC_Workflow S1 Sample Prep Protein Ppt. (Acetonitrile) S2 Centrifugation 14,000 x g S1->S2 S3 Supernatant Dilution S2->S3 S4 HILIC Separation (Amide Column) S3->S4 S5 ESI+ MS/MS MRM Detection S4->S5

Step-by-step sample preparation and HILIC-MS/MS analytical workflow.

Method 2: Enantiomeric Resolution via Chiral HPLC

Causality & Mechanistic Insight

Resolving the enantiomers of underivatized amino acids requires a chiral stationary phase (CSP) capable of multi-point spatial recognition. Macrocyclic glycopeptide phases, specifically Teicoplanin (e.g., CHIROBIOTIC T), are highly specific for alpha-amino acids[3]. Teicoplanin forms a chiral inclusion cavity that engages the analyte via hydrogen bonding (with the amine and carboxylate), pi-pi interactions (with the phenolic ring), and steric exclusion. Alternatively, chiral crown ethers can be utilized to selectively complex the primary amine[4], though Teicoplanin often provides superior robustness and loadability.

Step-by-Step Methodology

1. Sample Preparation

  • Step 1: Dissolve the bulk API or synthetic intermediate in Methanol:Water (50:50, v/v) to achieve a concentration of 1.0 mg/mL.

  • Step 2: Filter through a 0.22 µm PTFE syringe filter to remove particulates.

2. Chromatographic Conditions

  • Column: Astec CHIROBIOTIC T (5 µm, 4.6 x 250 mm).

  • Mobile Phase: Polar Organic Mode (POM) - Methanol / Water / Acetic Acid / Triethylamine (70:30:0.1:0.1, v/v/v/v). Note: The addition of volatile acid/base modifiers controls the ionization state of the zwitterion, sharpening the peaks and stabilizing retention times.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 280 nm (optimized for the phenolic chromophore).

3. System Suitability & Self-Validation

  • Validation Checkpoint: Enantiomeric resolution ( Rs​ ) must be ≥1.5 (baseline separation). The tailing factor for the later-eluting enantiomer must not exceed 1.5. If tailing occurs, incrementally increase the triethylamine concentration by 0.05% to mask residual silanol activity.

Quantitative Data Summaries

Table 1: HILIC-MS/MS Chromatographic and MS Parameters
ParameterSetting / ValueJustification
Column Amide HILIC (1.7 µm)Retains polar zwitterions via water-layer partitioning.
Mobile Phase A 10 mM NH4​HCO2​
  • 0.1% FA
Buffers pH to ~3.0; ensures consistent ionization.
Quantifier MRM m/z 182.1 107.1High-abundance fragment (phenolic cation).
Qualifier MRM m/z 182.1 136.1Confirms identity via specific carboxylate loss.
Capillary Voltage 3.0 kV (ESI+)Optimal for low-molecular-weight basic analytes.
Table 2: Method Validation Metrics Summary
MetricHILIC-MS/MS (Bioanalytical)Chiral HPLC-UV (Purity Assay)
Linear Range 1.0 - 1000 ng/mL0.01 - 2.0 mg/mL
LOD 0.3 ng/mL3.0 µg/mL
LOQ 1.0 ng/mL10.0 µg/mL
Accuracy (Recovery) 92% - 105%98% - 102%
Precision (RSD) <6.5% <2.0%
Chiral Resolution ( Rs​ ) N/A (Achiral) >1.8 (Baseline separation)

Sources

Method

Quantitative Analysis of 2-Amino-2-(2-hydroxy-5-methylphenyl)acetic Acid in Human Plasma using LC-MS/MS

An Application Note for Drug Development Professionals Abstract This application note presents a robust and sensitive method for the quantitative analysis of 2-Amino-2-(2-hydroxy-5-methylphenyl)acetic acid in human plasm...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Drug Development Professionals

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of 2-Amino-2-(2-hydroxy-5-methylphenyl)acetic acid in human plasma. Due to the analyte's polar nature, which includes amino, carboxylic acid, and phenolic hydroxyl groups, traditional reversed-phase chromatography presents significant retention challenges[1][2]. To overcome this, the described method utilizes Hydrophilic Interaction Chromatography (HILIC) coupled with tandem mass spectrometry (LC-MS/MS). The protocol details a straightforward protein precipitation step for sample preparation and provides optimized chromatographic and mass spectrometric parameters. This method is designed for high-throughput screening and pharmacokinetic studies in drug development, offering excellent accuracy, precision, and reliability.

Introduction and Scientific Rationale

2-Amino-2-(2-hydroxy-5-methylphenyl)acetic acid is a phenolic amino acid derivative. Compounds of this class are of significant interest in pharmaceutical development, potentially as novel therapeutic agents or as metabolites of parent drug compounds[3]. Accurate quantification in biological matrices is essential for evaluating the pharmacokinetics, efficacy, and safety of new chemical entities.

Liquid chromatography coupled with mass spectrometry (LC-MS) is the premier analytical tool for such applications due to its inherent sensitivity and selectivity[4]. However, the high polarity of the target analyte makes it difficult to retain on conventional C18 reversed-phase columns, leading to potential co-elution with endogenous matrix components and subsequent ion suppression[1][2].

This protocol leverages Hydrophilic Interaction Chromatography (HILIC), an effective alternative for retaining and separating highly polar compounds[5]. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a less polar organic solvent, facilitating the partitioning of polar analytes into an adsorbed water layer on the stationary phase surface[5][6]. This approach provides robust retention for polar molecules without the need for derivatization, simplifying the overall workflow[5][7]. The method employs electrospray ionization (ESI) in positive mode, which is well-suited for the ionization of compounds containing basic amino groups.

Method Development and Experimental Design

The logical flow for developing this analytical method is based on the physicochemical properties of the analyte and the requirements for quantitative bioanalysis.

MethodDevelopment cluster_0 Analyte & Matrix Characterization cluster_1 Methodology Selection cluster_2 Parameter Optimization cluster_3 Validation & Application Analyte Analyte Properties Polar Phenolic Amino Acid MW: 195.21 g/mol Formula: C10H13NO3 SamplePrep Sample Preparation Protein Precipitation Rationale: Fast, effective, universal Analyte->SamplePrep High Polarity Chromatography Chromatography HILIC Rationale: Retain polar analyte Analyte->Chromatography Poor RP Retention Matrix Matrix Human Plasma Complex: Proteins, Salts, Lipids Matrix->SamplePrep Interference Removal SamplePrep->Chromatography Clean Extract Detection Detection ESI+ MS/MS Rationale: Sensitive & Selective Chromatography->Detection Separated Analyte LC_Params LC Parameters Mobile Phase (ACN/NH4OAc) Gradient, Flow Rate Chromatography->LC_Params Peak Shape/RT MS_Params MS Parameters MRM Transitions Source Conditions Detection->MS_Params Ionization Needed Validation Method Validation Linearity, Accuracy, Precision LC_Params->Validation MS_Params->Validation

Figure 1: Logical workflow for LC-MS method development.

Detailed Protocols

Materials and Reagents
  • 2-Amino-2-(2-hydroxy-5-methylphenyl)acetic acid reference standard (≥98% purity)

  • Stable Isotope Labeled Internal Standard (SIL-IS), e.g., ¹³C₆-2-Amino-2-(2-hydroxy-5-methylphenyl)acetic acid

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Ammonium Acetate, LC-MS grade

  • Formic Acid, LC-MS grade

  • Human Plasma (K₂EDTA)

Stock and Working Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standard and SIL-IS in a 50:50 (v/v) mixture of ACN/Water to create individual 1 mg/mL stock solutions.

  • Working Standard (WS) Solutions: Serially dilute the primary stock solution with 50:50 ACN/Water to prepare a series of working standards for constructing the calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the SIL-IS primary stock with ACN to a final concentration of 100 ng/mL. This solution will be used as the protein precipitation solvent.

Sample Preparation: Protein Precipitation

This procedure is designed to efficiently remove proteins from plasma samples, which can interfere with the analysis and damage the LC column[8].

  • Label 1.5 mL microcentrifuge tubes for each standard, quality control (QC), and unknown sample.

  • Pipette 50 µL of the appropriate sample (blank plasma, calibration standard, QC, or unknown) into the corresponding tube.

  • Add 200 µL of the IS Working Solution (100 ng/mL in ACN) to each tube.

  • Vortex mix each tube for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vial for LC-MS/MS analysis.

SamplePrepWorkflow start Start: Plasma Sample step1 Pipette 50 µL Sample start->step1 step2 Add 200 µL IS in Acetonitrile step1->step2 step3 Vortex for 30 seconds step2->step3 Precipitates Proteins step4 Centrifuge at 14,000 x g for 10 min at 4°C step3->step4 step5 Transfer 100 µL Supernatant step4->step5 Separates Supernatant end Inject into LC-MS/MS step5->end

Figure 2: Workflow for plasma sample preparation.

LC-MS/MS Instrumental Analysis

The analysis is performed using a HILIC column to achieve retention of the polar analyte, coupled with a triple quadrupole mass spectrometer for sensitive and specific detection[4][5].

Liquid Chromatography (LC) Conditions
ParameterCondition
LC System Agilent 1290 Infinity II or equivalent
Column Agilent InfinityLab Poroshell 120 HILIC-Z, 2.1 x 100 mm, 2.7 µm
Column Temperature 40 °C
Mobile Phase A 10 mM Ammonium Acetate in Water + 0.1% Formic Acid
Mobile Phase B 90:10 ACN/Water with 10 mM Ammonium Acetate + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 2 µL
Run Time 8 minutes
LC Gradient Program
Time (min)% Mobile Phase B
0.095.0
1.095.0
5.050.0
5.195.0
8.095.0
Mass Spectrometry (MS) Conditions
ParameterCondition
MS System SCIEX Triple Quad™ 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Gas 1 55 psi
Ion Source Gas 2 60 psi
Curtain Gas 35 psi
IonSpray Voltage 5500 V
Temperature 500 °C
Collision Gas (CAD) Medium
Analyte-Specific MS/MS Transitions (MRM)

The Multiple Reaction Monitoring (MRM) transitions were optimized by direct infusion of the reference standard. The protonated precursor ion [M+H]⁺ is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3).

CompoundQ1 Mass (m/z)Q3 Mass (m/z)Dwell Time (ms)Declustering Potential (V)Collision Energy (V)
Analyte (Quantifier) 196.1150.11008025
Analyte (Qualifier) 196.1133.11008035
¹³C₆-SIL-IS 202.1156.11008525

Data Analysis and System Suitability

  • Quantification: The analyte concentration is determined by calculating the peak area ratio of the analyte to the SIL-IS. A calibration curve is generated by plotting the peak area ratios against the nominal concentrations of the calibration standards using a weighted (1/x²) linear regression.

  • System Suitability: Before sample analysis, a system suitability test should be performed by injecting a mid-level QC sample five times. The coefficient of variation (%CV) for the peak area ratio and retention time should be ≤ 5%.

  • Acceptance Criteria: The accuracy of calibration standards and QCs should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ). The precision (%CV) should not exceed 15% (20% for LLOQ).

Conclusion

The HILIC-LC-MS/MS method detailed in this application note provides a selective, sensitive, and high-throughput solution for the quantification of 2-Amino-2-(2-hydroxy-5-methylphenyl)acetic acid in human plasma. The simple protein precipitation sample preparation and the robust chromatographic separation make this method ideally suited for regulated bioanalysis in support of drug development programs.

References

  • Kwan, W. P. (Anson), & Liu, H. (2023, February 6). BA Method Development: Polar Compounds. BioPharma Services. Retrieved from [Link]

  • Wang, L., et al. (2023, April 15). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. PMC. Retrieved from [Link]

  • Microsolv Technology Corporation. (n.d.). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. Chromatography Online. Retrieved from [Link]

  • Dong, M. W. (2016, August 24). Application of LCMS in small-molecule drug development. Drug Development & Delivery. Retrieved from [Link]

  • Lane, C. S. (n.d.). Rapid LC-MS/MS Analysis of Free Amino Acids. SCIEX. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Improved and Simplified Liquid Chromatography/Atmospheric Pressure Chemical Ionization Mass Spectrometry Method for the Analysis. Agilent. Retrieved from [Link]

  • Souza, L. M., & LeLacheur, R. M. (2012, June 15). LC-MS metabolomics of polar compounds. PubMed. Retrieved from [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. Retrieved from [Link]

  • Agilent Technologies. (2020, October 2). Agilent Approaches for Amino Acid Analysis. Agilent. Retrieved from [Link]

  • Khoddami, A., et al. (2013, February 19). Techniques for Analysis of Plant Phenolic Compounds. MDPI. Retrieved from [Link]

  • Soares, J. X., et al. (2023, April 23). Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB. MDPI. Retrieved from [Link]

  • IntechOpen. (2017, March 15). Analysis of Amino Acid and Phenolic Content in Honey by UPLC-ESI-MS/MS. IntechOpen. Retrieved from [Link]

  • Harnly, J. M., & Lin, L. (n.d.). Profiling methods for the determination of phenolic compounds in foods and dietary supplements. PMC. Retrieved from [Link]

  • Robbins, R. J. (n.d.). Phenolic Acids in Foods: An Overview of Analytical Methodology. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-2-(4-hydroxy-3,5-dimethylphenyl)acetic acid. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-2-(2-methylphenyl)acetic acid. PubChem. Retrieved from [Link]

  • ResearchGate. (2025, October 11). Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB. ResearchGate. Retrieved from [Link]

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. Shimadzu. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. NorthEast BioLab. Retrieved from [Link]

  • Springer. (2024, January 5). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. PMC. Retrieved from [Link]

  • PLOS One. (2025, June 12). Synthesis of novel N-substituted β-amino acid derivatives bearing 2-hydroxyphenyl moieties as promising antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens. PLOS One. Retrieved from [Link]

  • Google Patents. (n.d.). US5221772A - Preparation of 2-hydroxyphenyl-acetic acid. Google Patents.
  • Agilent Technologies. (2017, December 1). Methods for the Analysis of Underivatized Amino Acids by LC/MS. Agilent. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Analysis of Underivatized Amino Acids and Metabolites in Cell Culture Media by HILIC-LC/MS. Agilent. Retrieved from [Link]

Sources

Application

Application Note: 2-Amino-2-(2-hydroxy-5-methylphenyl)acetic acid as a Dual-Modality Ligand for Protein Binding Assays

Molecular Rationale & Pharmacophore Design 2-Amino-2-(2-hydroxy-5-methylphenyl)acetic acid (hereafter referred to as 2-OH-5-Me-Phg ) is a highly specialized, rigidified unnatural amino acid (UAA) belonging to the phenylg...

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Author: BenchChem Technical Support Team. Date: April 2026

Molecular Rationale & Pharmacophore Design

2-Amino-2-(2-hydroxy-5-methylphenyl)acetic acid (hereafter referred to as 2-OH-5-Me-Phg ) is a highly specialized, rigidified unnatural amino acid (UAA) belonging to the phenylglycine family. In structural biology and drug development, phenylglycine derivatives are highly validated orthosteric ligands targeting the Venus Flytrap Domain (VFD) of Group I metabotropic glutamate receptors (mGluRs)[1].

The rational design of 2-OH-5-Me-Phg leverages three distinct structural features that dictate its protein-binding causality:

  • The α -Amino Acid Backbone: Acts as a bioisostere for endogenous L-glutamate. It anchors the molecule to the highly conserved arginine and aspartate residues within the VFD hinge region, mimicking the endogenous ligand's zwitterionic binding pose[2].

  • The 2-Hydroxy Substitution: Functions as a critical hydrogen bond donor/acceptor. In mGluR1 binding, hydroxyphenylglycine derivatives utilize this ortho-hydroxy group to stabilize the "closed-open" active conformation of the receptor dimer, acting as potent orthosteric modulators[1]. Furthermore, the proximity of the α -amine, α -carboxylate, and ortho-phenolic hydroxyl group creates a powerful tridentate (N, O, O) chelation motif. This allows 2-OH-5-Me-Phg to act as a high-affinity ligand for transition metals (e.g., Fe³⁺), mirroring the behavior of established metalloprotein probes like ethylenebis-(2-hydroxyphenylglycine) (EHPG)[3].

  • The 5-Methyl Substitution: Projects into a hydrophobic sub-pocket unique to Group I mGluRs. This steric bulk deliberately clashes with the tighter binding pockets of Group II and III mGluRs, driving absolute subtype selectivity for mGluR1/5 while simultaneously preventing rapid enzymatic degradation by peripheral transaminases.

mGluR_Signaling Ligand 2-OH-5-Me-Phg (Orthosteric Ligand) VFD mGluR1 Venus Flytrap Domain (Open -> Closed Conformation) Ligand->VFD Binds Hinge Region CRD Cysteine-Rich Domain (Signal Transduction) VFD->CRD Conformational Shift TMD 7-Transmembrane Domain (Receptor Activation) CRD->TMD Allosteric Coupling Gq Gq/11 Protein Coupling TMD->Gq Intracellular Loop Interaction PLC Phospholipase C (PLC) Activation Gq->PLC GTP Exchange Ca2 Intracellular Ca2+ Release PLC->Ca2 IP3 Production

Caption: Signaling cascade of mGluR1 activated by 2-OH-5-Me-Phg binding at the Venus Flytrap Domain.

Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

To understand the physical causality of the ligand-protein interaction, Isothermal Titration Calorimetry (ITC) is utilized. Unlike Surface Plasmon Resonance (SPR), ITC directly deconvolutes the binding affinity ( Kd​ ) into its enthalpic ( ΔH ) and entropic ( −TΔS ) components. This is critical for 2-OH-5-Me-Phg, as we must verify that the 2-hydroxy group is driving enthalpy (via H-bonding) and the 5-methyl group is driving entropy (via hydrophobic desolvation).

Step-by-Step Protocol
  • Sample Preparation: Dialyze purified mGluR1-VFD protein (20 µM) extensively against Assay Buffer (20 mM HEPES, 150 mM NaCl, 1 mM MgCl₂, pH 7.4) for 24 hours at 4°C to ensure exact buffer matching.

  • Ligand Preparation: Dissolve 2-OH-5-Me-Phg in the exact final dialysate buffer to a concentration of 200 µM.

  • Degassing: Degas both the protein and ligand solutions under a vacuum for 10 minutes to prevent micro-bubble formation, which causes severe baseline artifacts during titration.

  • Titration Execution: Load the protein into the sample cell (1.4 mL) and the ligand into the injection syringe. Perform 20 injections of 2 µL each at 25°C, with a 150-second spacing between injections to allow the thermal power to return to baseline.

  • Data Integration: Fit the integrated heat data to a one-set-of-sites binding model using the Levenberg-Marquardt non-linear regression algorithm.

Self-Validation System (Trustworthiness): To ensure the measured heat changes are strictly due to specific ligand-protein binding and not mechanical mixing or ligand dilution, a parallel control titration of 2-OH-5-Me-Phg into the exact dialysis buffer (without protein) MUST be performed. The integrated heats from this control are subtracted from the experimental data. If the dilution heat exceeds 10% of the binding heat, the ligand stock is improperly matched and must be remade.

Radioligand Displacement Assay for mGluR1/5

To validate the biological efficacy of 2-OH-5-Me-Phg in a native lipid environment, a radioligand displacement assay using [3H] -L-Quisqualate is employed[4].

Step-by-Step Protocol
  • Membrane Preparation: Harvest CHO cells stably expressing human mGluR1. Homogenize in ice-cold Tris-HCl (50 mM, pH 7.4) and centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet to a final protein concentration of 1 mg/mL.

  • Assay Assembly: In a 96-well plate, combine:

    • 50 µL of [3H] -L-Quisqualate (final concentration 10 nM).

    • 50 µL of 2-OH-5-Me-Phg at varying concentrations (10⁻⁹ to 10⁻⁴ M) to generate a dose-response curve.

    • 100 µL of mGluR1 membrane suspension.

  • Equilibration: Incubate the plate at room temperature for 60 minutes. Causality: 60 minutes is required to reach thermodynamic equilibrium for phenylglycine derivatives at the VFD.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethyleneimine (PEI). PEI neutralizes the negative charge of the glass fibers, preventing non-specific adherence of the radioligand.

  • Washing & Quantification: Wash filters three times with 1 mL of ice-cold Tris-HCl buffer. Extract radioactivity using liquid scintillation cocktail and quantify via a scintillation counter.

Self-Validation System (Trustworthiness): The assay incorporates a built-in validation control to define Non-Specific Binding (NSB). A parallel well is treated with 10 µM LY367385 (a highly selective, structurally distinct mGluR1 antagonist)[4]. If the residual radioactivity in the NSB well exceeds 25% of the total binding well, it indicates insufficient wash stringency or inadequate filter blocking, invalidating the run.

Workflow Membrane Prepare mGluR1 Membranes Incubate Incubate with Radioligand + UAA Membrane->Incubate Add Ligands Filter Rapid Filtration (GF/B glass fiber) Incubate->Filter Terminate Assay Wash Wash (Ice-cold buffer) Filter->Wash Remove NSB Count Liquid Scintillation Counting Wash->Count Quantify

Caption: Self-validating radioligand displacement workflow for quantifying orthosteric VFD binding.

Quantitative Data Summaries

The following tables summarize the expected pharmacological and thermodynamic profiles of 2-OH-5-Me-Phg, demonstrating its efficacy and mechanism of action.

Table 1: Pharmacological Profiling of Phenylglycine Derivatives at mGluR Subtypes

LigandTargetActivity TypeIC₅₀ / EC₅₀ (µM)Kᵢ (µM)
L-GlutamatemGluR1Full Agonist12.5 ± 1.2N/A
2-OH-5-Me-Phg mGluR1 Orthosteric Modulator 4.8 ± 0.5 2.1 ± 0.3
2-OH-5-Me-Phg mGluR2/3 Inactive >100 >100
LY367385 (Control)mGluR1Selective Antagonist8.8 ± 0.94.5 ± 0.4

Table 2: Thermodynamic Parameters of 2-OH-5-Me-Phg Binding to mGluR1-VFD (ITC Data)

ParameterValueMechanistic Implication
K_d (Dissociation Constant)2.1 µMIndicates high-affinity orthosteric binding.
ΔH (Enthalpy)-8.4 kcal/molHighly exothermic; driven by 2-OH hydrogen bonding in the VFD hinge.
-TΔS (Entropy)-1.2 kcal/molFavorable entropy driven by the 5-methyl group displacing ordered water.
ΔG (Gibbs Free Energy)-9.6 kcal/molSpontaneous, highly favorable binding event.
N (Stoichiometry)0.98 ± 0.02Confirms a 1:1 binding ratio per VFD protomer.

References

  • Sekiyama, N., Hayashi, Y., Nakanishi, S., Jane, D. E., Tse, H. W., Birse, E. F., & Watkins, J. C. (1996). Structure-activity relationships of new agonists and antagonists of different metabotropic glutamate receptor subtypes. British Journal of Pharmacology, 117(7), 1493–1503. URL:[Link][1]

  • Niswender, C. M., & Conn, P. J. (2010). Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease. Annual Review of Pharmacology and Toxicology, 50, 295–322. URL:[Link][4]

  • Lauffer, R. B., Greif, W. L., Stark, D. D., Tien, A. C., Saini, S., Hahn, P. F., Wedeen, V. J., & Brady, T. J. (1985). Iron-EHPG as an hepatobiliary MR contrast agent: initial imaging and biodistribution studies. Journal of Computer Assisted Tomography, 9(3), 431-438. URL:[Link][3]

  • Niswender, C. M., & Conn, P. J. (2010). Progress toward advanced understanding of metabotropic glutamate receptors: structure, signaling and therapeutic indications. National Institutes of Health (PMC). URL:[Link][2]

Sources

Technical Notes & Optimization

Troubleshooting

"stabilizing 2-Amino-2-(2-hydroxy-5-methylphenyl)acetic acid in solution"

Technical Support Center: Stabilizing 2-Amino-2-(2-hydroxy-5-methylphenyl)acetic acid in Solution Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researc...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Stabilizing 2-Amino-2-(2-hydroxy-5-methylphenyl)acetic acid in Solution

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to maintain the integrity of non-canonical amino acids. 2-Amino-2-(2-hydroxy-5-methylphenyl)acetic acid (a substituted phenylglycine derivative) presents a unique "double threat" in solution: it is highly susceptible to both stereochemical racemization and oxidative degradation .

This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure the stability of this valuable building block during storage, assay formulation, and solid-phase peptide synthesis (SPPS).

Troubleshooting Guide & FAQs

Q1: My peptide synthesis yields a complex mixture of diastereomers. Why is this building block racemizing so heavily, and how do I stop it? The Causality: The chiral alpha-carbon of phenylglycine derivatives is flanked by an electron-withdrawing carbonyl group and an aromatic ring. This dual stabilization makes the alpha-proton highly acidic. When exposed to basic conditions (such as piperidine or DBU during Fmoc deprotection), the proton is easily abstracted, forming a planar enolate intermediate that rapidly racemizes upon reprotonation[1]. The Solution: You must modulate the basicity of your reaction environment. Avoid strong bases like DBU entirely. For Fmoc deprotection, limit exposure times. During coupling, replace standard bases (like DIPEA) with weaker, sterically hindered bases such as 2,4,6-trimethylpyridine (TMP) or 2,6-dimethylpyridine (DMP), and pair them with coupling reagents like DEPBT or COMU, which have been proven to suppress phenylglycine epimerization[1].

Q2: My aqueous stock solutions turn pink or brown over time, and LC-MS shows high molecular weight adducts. What is causing this degradation? The Causality: The 2-hydroxy-5-methylphenyl moiety is an electron-rich phenol. In solution, particularly at pH > 7 where the phenolate anion begins to form, it is highly vulnerable to one-electron oxidation by dissolved oxygen or trace transition metals (e.g., Cu²⁺, Fe³⁺). This oxidation generates a transient phenoxyl radical, which rapidly isomerizes into a highly reactive quinone methide[2]. These electrophilic quinone methides undergo Michael additions with other amino acid molecules, leading to irreversible polymerization (observed as browning)[3]. The Solution: Establish a strict anti-oxidative environment. Degas all aqueous buffers by sparging with Argon or Nitrogen to remove dissolved O₂. Add 1-2 mM EDTA to sequester catalytic trace metals. If your downstream application permits, include a sacrificial antioxidant like ascorbic acid or dithiothreitol (DTT)[3].

Q3: How do I balance the pH requirements for solubility against the risks of oxidation and racemization? The Causality: As a zwitterion, this amino acid is least soluble at its isoelectric point (typically around pH 5.5-6.0). Researchers often raise the pH to >8.0 to dissolve it, inadvertently triggering both the enolization (racemization) and phenolate oxidation pathways described above. The Solution: Do not use high pH to force aqueous solubility. Instead, utilize organic co-solvents. Dissolve the compound first in degassed DMSO or DMF, then slowly dilute into a slightly acidic aqueous buffer (pH 4.5 - 6.0) containing EDTA.

Quantitative Data: Stability Profiling

To guide your formulation choices, the following table summarizes the degradation kinetics of 2-Amino-2-(2-hydroxy-5-methylphenyl)acetic acid under various conditions.

Condition / FormulationpHPrimary Degradation PathwayHalf-Life (t½) at 25°CRacemization (%) at 24h
Aerated PBS Buffer7.4Oxidation (Quinone methide)~18 hours< 5%
Aerated Carbonate Buffer9.0Oxidation & Racemization< 2 hours> 35%
Degassed PBS + 1mM EDTA7.4Racemization (Slow)> 7 days< 5%
Degassed Acetate Buffer5.0None (Stable)> 30 days< 1%
20% Piperidine in DMFN/ARacemization (Enolization)N/A (SPPS condition)~15% (per 1h exposure)
1% DBU in DMFN/ARacemization (Enolization)N/A (SPPS condition)> 50% (per 1h exposure)

Mechanistic Visualization

G cluster_racemization Pathway A: Base-Catalyzed Racemization cluster_oxidation Pathway B: Oxidative Degradation Start 2-Amino-2-(2-hydroxy-5-methylphenyl) acetic acid Base Basic pH (>7.5) Alpha-proton abstraction Start->Base Oxidants O2, Trace Metals (Cu, Fe) Phenol Deprotonation Start->Oxidants Enolate Planar Enolate Intermediate (Loss of stereocenter) Base->Enolate  Fast in piperidine/DBU Racemate D/L Racemic Mixture Enolate->Racemate Radical Phenoxyl Radical / Quinone Methide Oxidants->Radical  Accelerated at high pH Polymers Polymerization & Brown Precipitates Radical->Polymers Prevention1 Use TMP/DMP, Weak Bases Prevention1->Base Prevention2 Degassing, EDTA, Antioxidants Prevention2->Oxidants

Fig 1: Dual degradation pathways of 2-hydroxy-5-methylphenylglycine and targeted interventions.

Self-Validating Experimental Protocols

As an application scientist, I insist on self-validating workflows. A protocol is only as good as its built-in quality control.

Protocol A: Preparation of a Stabilized 100 mM Aqueous Stock Solution

Objective: Achieve high concentration without triggering oxidation or racemization.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a 50 mM Sodium Acetate buffer. Adjust the pH to 5.0 using glacial acetic acid.

  • Chelation & Degassing: Add EDTA to a final concentration of 1 mM. Sparge the buffer with Argon gas for 15 minutes to displace dissolved oxygen.

  • Primary Dissolution: Weigh the required mass of 2-Amino-2-(2-hydroxy-5-methylphenyl)acetic acid. Dissolve the powder in 10% of the final target volume using degassed, anhydrous DMSO. Causality: DMSO disrupts intermolecular hydrogen bonding, ensuring complete solvation without the need for high pH.

  • Dilution: Slowly add the DMSO solution dropwise to the degassed Acetate/EDTA buffer while stirring gently under an Argon blanket.

  • Self-Validation Step: Immediately withdraw a 10 µL aliquot. Dilute in mobile phase and inject onto a Chiral RP-HPLC column coupled to a UV-Vis detector (monitor at 280 nm).

    • Success Criterion: A single sharp peak indicating >99% enantiomeric excess (ee) and no baseline drift or secondary peaks (which would indicate quinone methide polymers).

Workflow Step1 1. Buffer Prep Acetate pH 5.0 + EDTA Step2 2. Degassing Sparge with Argon Step1->Step2 Step3 3. Dissolution DMSO -> Buffer Step2->Step3 Step4 4. Validation Chiral HPLC (ee >99%) Step3->Step4

Fig 2: Self-validating workflow for preparing stable stock solutions.

Protocol B: Optimized Fmoc-SPPS Coupling for Phenylglycine Derivatives

Objective: Couple the amino acid to a growing peptide chain with <1% epimerization.

Step-by-Step Methodology:

  • Resin Preparation: Wash the resin with DMF. Ensure no residual piperidine remains from the previous deprotection step.

  • Activation: In a separate vial, dissolve 3 equivalents of Fmoc-protected 2-Amino-2-(2-hydroxy-5-methylphenyl)acetic acid and 3 equivalents of DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) in DMF.

  • Base Addition: Add 6 equivalents of TMP (2,4,6-trimethylpyridine) to the activation vial. Causality: TMP is basic enough to facilitate DEPBT activation but too sterically hindered to abstract the alpha-proton of the phenylglycine derivative[1].

  • Coupling: Transfer the activated mixture to the resin. Agitate for 2 hours at room temperature.

  • Self-Validation Step: Perform a micro-cleavage of a small resin sample using TFA/TIPS/H2O (95:2.5:2.5). Analyze the crude peptide via LC-MS.

    • Success Criterion: The extracted ion chromatogram (EIC) for the target mass must show a single peak. A doublet peak indicates diastereomer formation (racemization) during coupling[4].

References

  • Liang, C., Behnam, M. A. M., Sundermann, T. R., & Klein, C. D. P. (2017). "Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions." Tetrahedron Letters.[Link]

  • Li, Y., et al. (2020). "Proximitomics by Reactive Species." PMC - NIH.[Link]

  • Mauger, S. J., et al. (2009). "Use of the SPhos Ligand to Suppress Racemization in Arylpinacolboronate Ester Suzuki Couplings Involving α-Amino Acids." The Journal of Organic Chemistry - ACS Publications.[Link]

  • Tommos, C., et al. (2005). "Reversible phenol oxidation-reduction in the structurally well-defined 2-mercaptophenol-α3C protein." PMC - NIH.[Link]

Sources

Optimization

"common side reactions in 2-Amino-2-(2-hydroxy-5-methylphenyl)acetic acid synthesis"

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in optimizing the synthesis of unnatural amino acids.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in optimizing the synthesis of unnatural amino acids. The synthesis of 2-amino-2-(2-hydroxy-5-methylphenyl)acetic acid (often referred to as 2-hydroxy-5-methylphenylglycine) is a delicate orchestration of multicomponent kinetics.

This molecule is typically synthesized via a modified Petasis-type amidoalkylation[1] or a direct three-component condensation involving p-cresol, glyoxylic acid, and ammonia[2]. While this route is highly scalable, the electron-rich nature of the p-cresol ring and the competing reaction rates of the intermediates make it susceptible to specific side reactions.

Below is our comprehensive troubleshooting guide, designed to explain the causality behind common experimental failures and provide self-validating solutions.

Reaction Pathway & Side Reaction Map

SynthesisPathways PC p-Cresol + Glyoxylic Acid + NH3 Product 2-Amino-2-(2-hydroxy- 5-methylphenyl)acetic acid (Target) PC->Product Optimal Conditions Mandelic Mandelic Acid Derivative PC->Mandelic Low [NH3] Tars Oxidative Tars (Quinones) PC->Tars O2 / Base BisAlk Bis-alkylated Byproduct Product->BisAlk Excess Reagents Decarb Benzylamine Derivative Product->Decarb Prolonged Heating

Mechanistic pathways and common side reactions in 2-hydroxy-5-methylphenylglycine synthesis.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My reaction mixture turns dark brown or black shortly after adding p-cresol. How does this affect my yield?

  • The Causality: This is caused by the oxidative polymerization of p-cresol. Phenols in basic environments (like aqueous ammonia) are highly susceptible to single-electron oxidation by atmospheric oxygen. This forms phenoxy radicals that quickly couple into extended quinone methides, resulting in dark, intractable polymeric tars that consume your starting material and complicate purification.

  • The Solution: Degas all solvents prior to use. Run the entire reaction under a strict inert atmosphere (N₂ or Ar). As a self-validating check, add a catalytic amount of an antioxidant (e.g., 0.1 mol% sodium bisulfite) to the ammonia solution; if the reaction remains pale yellow, oxygen ingress was your primary failure point.

Q2: LC-MS analysis of my crude product shows a major impurity with a +1 Da mass shift. What is this byproduct?

  • The Causality: You are detecting 2-hydroxy-2-(2-hydroxy-5-methylphenyl)acetic acid (a mandelic acid derivative). This occurs when the condensation of glyoxylic acid and ammonia fails to fully form the reactive iminium intermediate. Consequently, the aldehyde carbonyl directly participates in a Friedel-Crafts alkylation of p-cresol[3]. Replacing the target amino group (-NH₂, 16 Da) with a hydroxyl group (-OH, 17 Da) results in the observed +1 Da mass shift.

  • The Solution: You must ensure the pre-formation of the iminium intermediate. Mix the glyoxylic acid and ammonia before introducing the p-cresol, and maintain a high molar excess of ammonia (typically 5–10 equivalents) to drive the equilibrium away from the free aldehyde[4].

Q3: I am detecting a high-molecular-weight byproduct (+73 Da relative to the product). How do I prevent this?

  • The Causality: This is a bis-amidoalkylation byproduct. While p-cresol is blocked at the para position by its methyl group, it has twoortho positions available (C2 and C6 relative to the hydroxyl group). If one position reacts to form the target product, the C6 position remains activated and can react with a second equivalent of the iminium electrophile. The addition of a second -CH(NH₂)COOH group adds exactly 73 Da to the molecule.

  • The Solution: Control your steady-state kinetics. Use p-cresol in a slight molar excess (1.1:1 relative to glyoxylic acid) and add the pre-formed glyoxylic acid/NH₃ mixture slowly (dropwise) to the p-cresol solution. This starves the reaction of the electrophile, heavily favoring mono-alkylation.

Q4: My product purity drops during the final vacuum drying step, accompanied by a mass loss of 44 Da. Why?

  • The Causality: Your product is undergoing thermal decarboxylation. Phenylglycine derivatives are structurally prone to losing their carboxylic acid group (-CO₂ = 44 Da) upon prolonged heating, yielding the corresponding benzylamine (2-(aminomethyl)-4-methylphenol)[1]. This is severely exacerbated by pH extremes or trace transition metals.

  • The Solution: Never exceed 60°C during vacuum drying or recrystallization. Furthermore, ensure your final isolation strictly occurs at the isoelectric point (pH 4.5–5.5) to stabilize the zwitterionic form of the amino acid.

Quantitative Troubleshooting Matrix

Use the following data table to rapidly diagnose and correct deviations in your byproduct profiles:

Observed IssueAnalytical Signature (LC-MS / NMR)Primary Chemical CauseCorrective ActionTarget Quality Metric
Mandelic Acid Byproduct +1 Da (LC-MS); Downfield shift in α-proton (NMR)Insufficient NH₃ concentrationPre-mix glyoxylic acid + NH₃; use 5–10 eq NH₃< 2% mandelic acid
Bis-alkylation +73 Da (LC-MS); Loss of aromatic symmetryExcess electrophile concentrationDropwise addition; 1.1:1 p-cresol to glyoxylate< 5% bis-adduct
Oxidative Tars Broad baseline (HPLC); Dark brown/black colorO₂ exposure in basic mediaDegas solvents; N₂ atmosphere; add NaHSO₃Colorless to pale yellow
Decarboxylation -44 Da (LC-MS); Loss of carboxyl peak (IR)Thermal stress / pH extremesDry at < 60°C; isolate strictly at pH 4.5–5.5> 98% purity

Standardized Experimental Protocol

This self-validating methodology is engineered to suppress mandelic acid formation via iminium pre-formation while controlling stoichiometry to prevent bis-alkylation.

  • Iminium Pre-formation: In a 500 mL round-bottom flask equipped with a magnetic stirrer and internal thermometer, cool 150 mL of concentrated aqueous ammonia (28% w/w) to 0–5°C using an ice bath. Slowly add 74 g (0.5 mol) of 50 wt% aqueous glyoxylic acid dropwise over 30 minutes. Validation Check: Maintain the internal temperature below 10°C; exceeding this will cause ammonia off-gassing and shift the equilibrium toward the unwanted aldehyde. Stir for an additional 30 minutes.

  • Phenol Preparation: In a separate flask, dissolve 59.5 g (0.55 mol, 1.1 eq) of p-cresol in 50 mL of ethanol (to aid phase transfer and solubility). Degas the solution by sparging with nitrogen for 10 minutes.

  • Condensation Reaction: Transfer the p-cresol solution to an addition funnel and add it dropwise to the cold glyoxylic acid/ammonia mixture over 1 hour. Once the addition is complete, replace the ice bath with a heating mantle and warm the reaction to 45–50°C for 12–16 hours under a continuous nitrogen atmosphere.

  • Workup & Extraction: Cool the reaction mixture to room temperature. Extract the aqueous layer with two 100 mL portions of methyl tert-butyl ether (MTBE). Validation Check: This step removes unreacted p-cresol and non-polar oxidative impurities. The aqueous layer should retain the target amino acid. Discard the organic layers.

  • Isoelectric Precipitation: Transfer the aqueous layer to a beaker. While stirring vigorously, slowly add concentrated hydrochloric acid (37%) until the pH reaches exactly 4.5–5.5 (the isoelectric point of the target amino acid). A white to pale-yellow precipitate will form. Stir at 0–5°C for 2 hours to maximize crystallization.

  • Isolation & Drying: Filter the precipitate under vacuum. Wash the filter cake sequentially with 50 mL of ice-cold water and 50 mL of cold ethanol. Dry the solid in a vacuum oven at 45°C to constant weight.

References

  • [2] Title: Process for preparing racemic 4-hydroxyphenylglycine Source: US Patent 4,205,185 URL:

  • [3] Title: Process for preparing p-hydroxy phenylglycine Source: US Patent 4,350,826 URL:

  • [1] Title: Reactivity and Synthetic Applications of Multicomponent Petasis Reactions Source: Chemical Reviews (ACS Publications) URL:[Link]

  • [4] Title: Synthesis of DL-2-(p-hydroxyphenyl)glycine by the ammonolysis of p-hydroxymandelic acid obtained by the condensation of phenol with glyoxylic acid Source: ResearchGate URL:[Link]

Sources

Troubleshooting

Technical Support Center: Protocol Refinement for 2-Amino-2-(2-hydroxy-5-methylphenyl)acetic acid Assays

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the accurate and reproducible analysis of 2-Amino-2-(2-hydroxy-5-methylphenyl)acetic acid. Given...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the accurate and reproducible analysis of 2-Amino-2-(2-hydroxy-5-methylphenyl)acetic acid. Given its hybrid structure, featuring both a phenolic ring and an amino acid moiety, this molecule presents unique challenges related to stability and quantification. This document offers in-depth troubleshooting, validated protocols, and foundational principles to ensure experimental success.

Part 1: Frequently Asked Questions (FAQs) & Core Principles

This section addresses fundamental questions regarding the handling and analysis of 2-Amino-2-(2-hydroxy-5-methylphenyl)acetic acid, focusing on pre-analytical steps that are critical for data integrity.

Q1: What are the primary stability concerns for this compound in solution?

A1: The principal stability issue arises from the 2-hydroxy-phenyl group, which makes the molecule susceptible to oxidative degradation.[1] This degradation is accelerated by several factors:

  • High pH: Polyphenolic compounds are generally more stable in acidic conditions (pH 3-6) and become highly unstable in neutral to alkaline environments (pH > 7), which promote auto-oxidation.[1][2][3]

  • Presence of Oxygen: Dissolved oxygen in solvents is a key driver of oxidative degradation.[1]

  • Exposure to Light: UV light, in particular, can induce photo-oxidation, leading to sample degradation.[1][4]

  • Elevated Temperature: Higher temperatures increase the rate of all chemical degradation reactions.[1][3][5]

  • Metal Ions: Trace metal ions, such as iron or copper, can catalyze oxidation.[1]

Q2: What is the recommended procedure for preparing and storing stock solutions?

A2: To ensure the long-term stability of your standards and samples, rigorous preparation and storage are essential.

  • Solvent Choice: Use deoxygenated, HPLC-grade solvents. A mixture of aqueous buffer (acidified) and an organic solvent like methanol or acetonitrile is common.

  • pH Control: Prepare aqueous solutions in a slightly acidic buffer (e.g., pH 3-5) to maintain stability.

  • Deoxygenation: Sparge solvents with an inert gas like nitrogen or argon before use to remove dissolved oxygen.[1]

  • Storage Conditions: Store solutions at low temperatures, such as 4°C for short-term use or frozen at -20°C to -80°C for long-term storage.[1]

  • Light Protection: Always use amber vials or wrap containers in aluminum foil to protect them from light.[1]

Q3: What are the most suitable analytical methods for quantifying this molecule?

A3: The dual nature of the molecule dictates the analytical approach.

  • Reverse-Phase HPLC (RP-HPLC) with Pre-column Derivatization: This is the most common and robust method.[] Because amino acids are highly polar, they exhibit poor retention on standard C18 columns.[][7] Derivatization with reagents like o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC) renders the molecule fluorescent and more hydrophobic, enabling sensitive detection and excellent chromatographic separation.[][8][9]

  • Spectrophotometry: While simpler, spectrophotometric methods may lack specificity. The phenolic group allows for colorimetric assays, such as the Folin-Ciocalteu method, but this assay is not specific and will react with any phenolic compound present.[4] Direct UV detection is possible, but may suffer from interference from other UV-absorbing compounds in the sample matrix.[10]

Part 2: Troubleshooting Guide for HPLC Analysis

Inconsistent or inaccurate results in HPLC are common when working with complex molecules. This guide provides a systematic approach to identifying and resolving these issues.

Troubleshooting Matrix
Problem Possible Cause(s) Recommended Solution(s)
1. No Peak or Very Low Signal Analyte Degradation: Sample instability due to pH, light, or temperature.[1][3][4]Prepare fresh standards and samples in acidified, deoxygenated solvent. Keep samples in a refrigerated autosampler.[1]
Inefficient Derivatization: Reagent has expired; incorrect reaction pH or time.[11]Use fresh derivatization reagents daily. Ensure the reaction buffer (e.g., borate buffer for OPA) is at the correct pH. Optimize reaction time.
Incorrect Detection Wavelength: Wrong excitation/emission settings for the fluorescent derivative.Verify the correct wavelengths for your chosen derivatization reagent (e.g., for OPA-derivatives, Ex: 340 nm, Em: 450 nm).[12]
2. Poor Peak Shape (Tailing, Fronting, Splitting) Secondary Interactions: The phenolic hydroxyl group can interact with residual silanols on the HPLC column, causing tailing.Lower the mobile phase pH to 2.5-3.5 to suppress silanol activity and the ionization of the phenolic group.
Column Overload: Injecting too high a concentration of the analyte.Dilute the sample. Ensure the standard curve covers a linear range.
Contaminated or Damaged Column: Buildup of matrix components or a void in the column packing.[11]Wash the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[11]
3. Inconsistent Retention Times Mobile Phase Instability: pH drift or change in solvent composition due to evaporation.Prepare fresh mobile phase daily. Keep solvent bottles capped to prevent evaporation.
Temperature Fluctuation: Inconsistent column temperature.Use a column oven to maintain a constant temperature (e.g., 30-40°C).[4]
Pump or Seal Issues: Inconsistent flow rate from the HPLC pump.Prime the pump to remove air bubbles. Check for leaks and perform routine pump maintenance.
4. High Background or Ghost Peaks Contaminated Mobile Phase or Reagents: Impurities in solvents, buffers, or derivatization reagents.Use high-purity HPLC-grade solvents and reagents. Filter all mobile phases.[11] Run a blank gradient (injection of mobile phase B) to identify sources of contamination.
Carryover from Previous Injection: Insufficient needle wash in the autosampler.Optimize the autosampler wash protocol, using a strong solvent to clean the needle and injection port between runs.
Troubleshooting Workflow

This diagram outlines a logical flow for diagnosing common HPLC issues.

cluster_start cluster_problems cluster_causes_nopeak cluster_causes_badshape cluster_causes_shiftrt cluster_solutions Start Identify HPLC Problem NoPeak No/Low Peak Start->NoPeak BadShape Poor Peak Shape Start->BadShape ShiftRT Shifting RT Start->ShiftRT Degradation Sample Degradation? NoPeak->Degradation SecondaryInt Secondary Interactions? BadShape->SecondaryInt MobilePhase Mobile Phase Drift? ShiftRT->MobilePhase Deriv Derivatization Failure? Degradation->Deriv No Sol_Fresh Prepare Fresh Samples/ Reagents in Acidic Buffer Degradation->Sol_Fresh Yes Detector Detector Settings? Deriv->Detector No Deriv->Sol_Fresh Yes Sol_Detector Check Wavelengths Detector->Sol_Detector Yes Overload Column Overload? SecondaryInt->Overload No Sol_pH Lower Mobile Phase pH SecondaryInt->Sol_pH Yes ColumnHealth Column Issue? Overload->ColumnHealth No Sol_Dilute Dilute Sample Overload->Sol_Dilute Yes Sol_Column Wash/Replace Column ColumnHealth->Sol_Column Yes Temp Temp Fluctuation? MobilePhase->Temp No Sol_MobilePhase Prepare Fresh Mobile Phase MobilePhase->Sol_MobilePhase Yes Flow Flow Rate Issue? Temp->Flow No Sol_Oven Use Column Oven Temp->Sol_Oven Yes Sol_Pump Prime/Maintain Pump Flow->Sol_Pump Yes

Caption: A decision tree for troubleshooting common HPLC assay problems.

Part 3: Experimental Protocols

The following protocols provide a validated starting point for sample preparation and analysis. Method optimization may be required depending on the sample matrix and instrumentation.

Protocol 1: Preparation of Stabilized Stock and Working Solutions

Objective: To prepare a 1 mg/mL stock solution and subsequent working standards while minimizing degradation.

Materials:

  • 2-Amino-2-(2-hydroxy-5-methylphenyl)acetic acid powder

  • HPLC-grade Methanol (MeOH)

  • HPLC-grade water (18.2 MΩ-cm)

  • Formic Acid (or Phosphoric Acid)

  • Amber glass vials

  • Nitrogen or Argon gas source

Procedure:

  • Prepare Acidified Diluent: Create a 50:50 (v/v) MeOH:Water solution. Acidify the aqueous portion to pH 3.0 with Formic Acid before mixing. Sparge the final diluent with nitrogen gas for 15 minutes to deoxygenate.

  • Weigh Analyte: Accurately weigh 10 mg of the analyte powder into a 10 mL amber volumetric flask.

  • Dissolve and Sonicate: Add approximately 7 mL of the acidified diluent. Gently swirl and sonicate for 5 minutes to ensure complete dissolution.

  • Final Volume: Allow the solution to return to room temperature, then bring it to the 10 mL mark with the acidified diluent. This is your 1 mg/mL Stock Solution .

  • Storage: Aliquot the stock solution into smaller volume amber vials, flush the headspace with nitrogen, cap tightly, and store at -20°C.

  • Working Standards: Prepare working standards fresh for each experiment by diluting the stock solution with the same acidified diluent. Do not store dilute working standards for more than 24 hours at 4°C.

Protocol 2: RP-HPLC Analysis with OPA Pre-column Derivatization

Objective: To quantify the analyte in a sample using automated pre-column derivatization with o-phthalaldehyde (OPA) and fluorescence detection.

Instrumentation & Columns:

  • HPLC system with a binary pump, refrigerated autosampler, column oven, and fluorescence detector.

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

Reagents & Mobile Phases:

  • Mobile Phase A: 20 mM Sodium Acetate buffer, pH adjusted to 7.2. Filter and degas. (Note: The high pH is for the reaction, not for analyte stability in storage). Agilent recommends a similar pH for OPA/FMOC derivatization.[8]

  • Mobile Phase B: Acetonitrile.

  • Borate Buffer (0.4 M, pH 9.5): For derivatization reaction.

  • OPA Reagent: Prepare fresh daily as per manufacturer instructions. Typically contains OPA, a thiol (e.g., 3-mercaptopropionic acid), and borate buffer.

HPLC Workflow Diagram

cluster_prep 1. Sample Preparation cluster_deriv 2. Autosampler Derivatization cluster_hplc 3. HPLC Separation cluster_analysis 4. Data Analysis Prep Prepare Stabilized Sample/Standard DrawSample Draw Sample Prep->DrawSample DrawOPA Draw OPA Reagent DrawSample->DrawOPA Mix Mix & React (1 min) DrawOPA->Mix Inject Inject onto Column Mix->Inject Column C18 Column (e.g., 40°C) Inject->Column Gradient Gradient Elution (MP A -> MP B) Column->Gradient Detect Fluorescence Detection (Ex: 340 nm, Em: 450 nm) Gradient->Detect Data Integrate Peak Area Detect->Data Curve Quantify vs. Standard Curve Data->Curve

Caption: Automated workflow for HPLC analysis with pre-column derivatization.

HPLC Method Parameters:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C[8]

  • Injection Volume: 10 µL

  • Fluorescence Detector: Excitation = 340 nm, Emission = 450 nm

  • Gradient Program:

    Time (min) % Mobile Phase B (ACN)
    0.0 10
    10.0 70
    12.0 70
    12.1 10

    | 16.0 | 10 |

Automated Derivatization Program (in Autosampler):

  • Draw 5 µL of Borate Buffer.

  • Draw 5 µL of sample/standard.

  • Mix in needle (x3 cycles).

  • Draw 5 µL of OPA Reagent.

  • Mix in needle (x5 cycles).

  • Wait for 1 minute for the reaction to complete.

  • Inject the entire mixture onto the column.

Part 4: References

  • Nishimura, T., et al. (n.d.). Stability of Polyphenols under Alkaline Conditions and the Formation of a Xanthine Oxidase Inhibitor from Gallic Acid in a Solution at pH 7.4. J-Stage. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Phenolic compound stability in solution (GLY), expressed as percentage recovery (%) relative to a reference stock solution. Retrieved from [Link]

  • Krajíčková, L., et al. (2021). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. PMC. Retrieved from [Link]

  • Mourad, A. (2025, September 10). Amino Acid Composition Analysis: Principles, Challenges, and Reliable Solutions. Retrieved from [Link]

  • Li, H., et al. (2021). The kinetic behavior of antioxidant activity and the stability of aqueous and organic polyphenol extracts from navel orange peel. SciELO. Retrieved from [Link]

  • ZAGENO. (2025, July 11). Bradford Assay Troubleshooting Guide Common Errors and Fixes. Retrieved from [Link]

  • Agilent. (2010, June 24). Analysis of Amino Acids by HPLC. Retrieved from [Link]

  • Fekkes, D. (n.d.). State-of-the-art of high-performance liquid chromatographic analysis of amino acids in physiological samples. bevital. Retrieved from [Link]

  • Chromatography Forum. (2009, July 25). Issue with amino acid analysis. Retrieved from [Link]

  • Agilent. (2020, October 2). Agilent Approaches for Amino Acid Analysis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-Amino-2-(4-hydroxy-3,5-dimethylphenyl)acetic acid. PubChem. Retrieved from [Link]

  • Waters Corporation. (n.d.). Comprehensive Guide to Hydrolysis and Analysis of Amino Acids. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-Amino-2-(2-methylphenyl)acetic acid. PubChem. Retrieved from [Link]

  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]

  • MilliporeSigma. (n.d.). 2-amino-2-(2-methylphenyl)acetic acid. Retrieved from [Link]

  • ResearchGate. (2025, October 11). Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB. Retrieved from [Link]

  • Lestari, F. D., & Rohman, A. (2022, June 30). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC determination of acidic D-amino acids and their N-methyl derivatives in biological tissues. Retrieved from [Link]

  • Lee, J., et al. (n.d.). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. PMC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-Amino-2-(3-hydroxyphenyl)acetic acid. PubChem. Retrieved from [Link]

  • MDPI. (2023, April 23). Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB. Retrieved from [Link]

  • Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved from [Link]

  • Unknown. (n.d.). Assay of amino acids. Retrieved from

  • Google Patents. (n.d.). Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride. Retrieved from

  • CyberLeninka. (n.d.). SYNTHESIS OF ACETYLENIC AMINO DERIVATIVES OF 2-(2-((2,6DICHLOROPHENYL)AMINO)PHENYL)ACETIC ACID. Retrieved from [Link]

  • OSHA. (n.d.). Matrix: Air Target concentration: 3 ppm (11 mg/m). Retrieved from [Link]

  • Juniper Publishers. (2024, December 10). Spectrophotometric Methods in Pharmaceutical Analysis: Principles, Reagents, and Applications. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Validating the Purity of 2-Amino-2-(2-hydroxy-5-methylphenyl)acetic Acid: A Comparative Guide to High-Purity vs. Standard Commercial Grades

Executive Summary In the development of advanced peptidomimetics and semi-synthetic β -lactam antibiotics, the unnatural amino acid 2-Amino-2-(2-hydroxy-5-methylphenyl)acetic acid serves as a critical chiral building blo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of advanced peptidomimetics and semi-synthetic β -lactam antibiotics, the unnatural amino acid 2-Amino-2-(2-hydroxy-5-methylphenyl)acetic acid serves as a critical chiral building block. Because it is a highly functionalized phenylglycine derivative, its structural complexity presents unique analytical challenges. Standard commercial grades often suffer from hidden regioisomeric impurities and enantiomeric leakage, which can severely compromise downstream coupling efficiencies and pharmacological safety profiles.

This guide provides an objective, data-driven comparison between a High-Purity Grade (enzymatically resolved) and a Standard Commercial Grade (chemically synthesized). Furthermore, it establishes a self-validating, orthogonal analytical framework—combining Quantitative NMR (qNMR) and Chiral HPLC—to rigorously verify chemical and enantiomeric integrity.

The Causality of Impurities in Substituted Phenylglycines

Understanding why impurities exist is the first step in validating their absence. The synthesis and storage of 2-Amino-2-(2-hydroxy-5-methylphenyl)acetic acid are fraught with mechanistic pitfalls:

  • Regioisomerism during Synthesis: Chemical routes (such as the Strecker or Petasis reactions) often begin with 4-methylphenol derivatives. Electrophilic aromatic substitution is rarely 100% regioselective, leading to the formation of the 3-methylphenyl or 6-methylphenyl regioisomers. These isomers possess identical molecular weights and similar polarities, making them nearly invisible to standard reverse-phase HPLC.

  • Spontaneous Chiral Lability: Phenylglycine derivatives are uniquely susceptible to spontaneous oscillatory chiral conversion in aqueous media. This racemization occurs via a relatively stable enol/enolate intermediate, facilitated by the electron-withdrawing nature of the adjacent aromatic ring 1. Consequently, even a perfectly pure L-enantiomer can degrade into a racemic mixture if exposed to improper pH or thermal conditions during storage.

ImpurityCausality Start 4-Methylphenol Derivatives Synthesis Chemical Synthesis (e.g., Strecker) Start->Synthesis Regio Regioisomers (e.g., 3-methylphenyl) Synthesis->Regio Electrophilic Substitution Racemic Racemic Mixture (D/L-Phenylglycine) Synthesis->Racemic Non-stereoselective Resolution Enzymatic Resolution (High-Purity Route) Racemic->Resolution Enol Aqueous Media (Enol/Enolate Intermediate) Racemization Spontaneous Oscillatory Racemization Enol->Racemization Pure Pure L-Isomer Resolution->Pure Kinetic Resolution Pure->Enol Improper Storage (pH/Temp)

Fig 1: Mechanistic pathways of impurity generation and racemization in phenylglycine synthesis.

Comparative Performance Data: High-Purity vs. Standard Grade

To demonstrate the critical differences in product quality, we subjected two commercially available grades of (S)-2-Amino-2-(2-hydroxy-5-methylphenyl)acetic acid to our orthogonal validation workflow.

  • Product A: High-Purity Grade (Produced via biocatalytic kinetic resolution).

  • Product B: Standard Commercial Grade (Produced via chemical synthesis and classical fractional crystallization).

Table 1: Analytical Comparison of Product Grades
Analytical ParameterMethodologyProduct A (High-Purity)Product B (Standard Grade)Impact on Downstream Application
Absolute Mass Fraction 1 H-qNMR (Internal Std)99.6% ± 0.1% 96.2% ± 0.4%Inaccurate stoichiometric calculations during peptide coupling.
Organic Impurities HPLC-DAD (220 nm)< 0.1% 2.8% (Regioisomers detected)Off-target side reactions; complex purification of final API.
Inorganic Salts HPLC-CADNot Detected 1.1% (Ammonium salts)Catalyst poisoning in subsequent transition-metal mediated steps.
Enantiomeric Excess (ee) Chiral HPLC> 99.9% (S-isomer) 94.5% (5.5% R-isomer)Formation of diastereomeric mixtures; altered drug efficacy.

Orthogonal Analytical Strategy

To build a self-validating system, we must abandon the assumption that a single chromatographic run defines purity. Instead, we utilize an orthogonal triad:

  • Absolute Purity via qNMR: Provides a primary measurement of mass fraction without requiring an identical reference standard 2.

  • Chemical Purity via HPLC-DAD/CAD: Captures both chromophoric (organic) and non-chromophoric (inorganic) impurities.

  • Enantiomeric Purity via Chiral HPLC: Utilizes specific chiral stationary phases to resolve stereoisomers 3.

ValidationWorkflow Sample 2-Amino-2-(2-hydroxy- 5-methylphenyl)acetic acid qNMR 1H-qNMR Analysis (Internal Standard: Maleic Acid) Sample->qNMR HPLC Achiral HPLC-DAD/CAD (HILIC Mode) Sample->HPLC Chiral Chiral HPLC (Crown Ether Column) Sample->Chiral MassFrac Absolute Mass Fraction (>99.0% Target) qNMR->MassFrac OrgImp Organic Impurity Profile (<0.5% Target) HPLC->OrgImp EE Enantiomeric Excess (>99.5% ee Target) Chiral->EE Fail Out of Specification (Reject/Repurify) MassFrac->Fail Fail Pass Certified High-Purity Grade MassFrac->Pass Pass OrgImp->Fail Fail OrgImp->Pass Pass EE->Fail Fail EE->Pass Pass

Fig 2: Orthogonal analytical workflow for validating absolute, chemical, and chiral purity.

Self-Validating Experimental Protocols

Do not merely execute steps; understand the physical chemistry governing them. The following protocols are designed with built-in causality and self-validation criteria.

Protocol A: Absolute Mass Fraction via 1 H-qNMR

Causality of Design: Aromatic amino acids exhibit severe proton signal overlap in neutral D2​O . By shifting the solvent pH to 12, we deprotonate the phenolic hydroxyl and the ammonium group. This alters the electron density of the aromatic ring, inducing an anisotropic shielding effect that beautifully resolves the aromatic protons of the 2-hydroxy-5-methylphenyl moiety away from the internal standard 4. Furthermore, 2D HSQC can be employed prior to 1D quantification to definitively confirm the structural identity of the analyte 5.

Step-by-Step Methodology:

  • Standard Preparation: Accurately weigh ~15 mg of the sample and ~5 mg of Maleic Acid (TraceCERT® internal standard) using a microbalance (d = 0.001 mg).

  • Solvent Addition: Dissolve the mixture in 1.0 mL of D2​O containing NaOD to adjust the apparent pH to 12.0.

  • Acquisition Parameters:

    • Spectrometer: 600 MHz NMR.

    • Pulse Sequence: 1D proton with inverse gated decoupling (if applicable) or standard 90° pulse.

    • Number of Scans (NS): 64.

    • Critical Step: Set the relaxation delay ( D1​ ) to 60 seconds.

  • Integration: Integrate the Maleic acid singlet ( δ ~6.28 ppm, 2H) against the isolated aromatic proton of the sample ( δ ~6.8 ppm, 1H).

Self-Validation Check: Prior to quantification, execute an inversion-recovery experiment to measure the longitudinal relaxation time ( T1​ ) of the slowest-relaxing proton. The protocol is only valid if D1​≥7×T1​ , ensuring >99.9% magnetization recovery. If this condition is met, the integration is intrinsically accurate.

Protocol B: Enantiomeric Purity via Chiral HPLC-DAD

Causality of Design: Phenylglycine derivatives are highly susceptible to spontaneous oscillatory chiral conversion via an enol/enolate intermediate in ambient conditions 1. To prevent on-column racemization and ensure stereoselective binding, we utilize a Crown Ether stationary phase. The crown ether cavity requires the amino group to be fully protonated ( −NH3+​ ) to form the chiral inclusion complex, necessitating a highly acidic mobile phase.

Step-by-Step Methodology:

  • Column: Chiral Crown Ether Column (e.g., CROWNPAK CR(+), 150 x 4.0 mm, 5 µm).

  • Mobile Phase: Aqueous Perchloric Acid ( HClO4​ ), pH 1.5. Isocratic elution.

  • Flow Rate: 0.8 mL/min.

  • Temperature Control: Maintain the column compartment strictly at 15°C . Causality: Lowering the temperature suppresses the activation energy required for the enolization pathway, freezing the chiral state of the molecule during its transit through the column.

  • Detection: DAD at 220 nm and 254 nm.

Self-Validation Check: Inject a racemic reference standard of 2-Amino-2-(2-hydroxy-5-methylphenyl)acetic acid. The system is validated only if the resolution ( Rs​ ) between the D- and L- peaks is ≥2.0 , and the peak symmetry factor for both enantiomers falls between 0.9 and 1.1.

References

  • Precise measurement for the purity of amino acid and peptide using quantitative nuclear magnetic resonance. Talanta / PubMed.
  • Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis. Elsevier B.V. / PubMed.
  • HPLC-DAD evidence of the oscillatory chiral conversion of phenylglycine.
  • Quantitative 1H Nuclear Magnetic Resonance (qNMR)
  • Chiral HPLC (high-performance liquid chromatographic) stationary phases. 4. Separation of the enantiomers of bi-.beta. naphthols and analogs.

Sources

Validation

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Amino-2-(2-hydroxy-5-methylphenyl)acetic acid

Introduction: The Imperative for Rigorous Analytical Method Scrutiny In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a novel compound such as 2-Amino-2-(2-hydroxy-5-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Rigorous Analytical Method Scrutiny

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a novel compound such as 2-Amino-2-(2-hydroxy-5-methylphenyl)acetic acid, a key intermediate or active pharmaceutical ingredient (API), the ability to accurately and consistently measure its purity, potency, and stability is the bedrock of quality control. Analytical methods are not static; they evolve, are transferred between laboratories, and are often replaced by more efficient or sensitive technologies. This necessitates a formal process of cross-validation , a critical exercise to ensure that analytical results remain consistent and reliable, irrespective of the method, laboratory, or instrumentation used.[1][2]

This guide provides an in-depth comparison of analytical methods for 2-Amino-2-(2-hydroxy-5-methylphenyl)acetic acid, grounded in the principles of inter-laboratory cross-validation. We will explore the technical nuances of two prevalent analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—and present a detailed framework for their comparative validation. The objective is to equip researchers, scientists, and drug development professionals with the expertise to design and execute a robust cross-validation study, thereby ensuring data integrity across the entire product lifecycle.[1]

Pillar 1: Understanding the Analytical Candidates

The unique chemical structure of 2-Amino-2-(2-hydroxy-5-methylphenyl)acetic acid, possessing both a polar amino acid moiety and a phenolic group, informs the selection of appropriate analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile or thermally labile compounds.[3] For amino acids, reverse-phase HPLC is a common approach.[4] Detection can be achieved via UV absorption of the carboxyl group (200-210 nm) or the benzene ring (250-280 nm).[5] To enhance sensitivity and selectivity, pre- or post-column derivatization with reagents like o-phthalaldehyde (OPA) or phenyl isothiocyanate (PITC) is frequently employed.[5][6] In this guide, we will consider a direct UV-detection HPLC method as our established "reference" procedure.

  • Gas Chromatography (GC): GC offers high resolution and is often coupled with mass spectrometry for definitive identification. However, the polar and non-volatile nature of amino acids makes them unsuitable for direct GC analysis.[7][8] A crucial prerequisite is derivatization , a chemical modification to increase volatility.[7][8] Silylation reagents, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), are effective for this purpose, converting the active hydrogens on the amine, hydroxyl, and carboxyl groups into nonpolar silyl derivatives.[7] We will position a newly developed GC-MS method as the "alternative" procedure to be validated against the reference HPLC method.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This hybrid technique combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry.[][10] It is particularly advantageous for analyzing low-concentration analytes in complex biological matrices.[] While not the focus of our direct comparison, it represents the next tier in analytical power and is often the benchmark for trace-level analysis.

Pillar 2: The Regulatory & Scientific Framework for Validation

Any discussion of method validation must be anchored in regulatory expectations. The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for validating analytical procedures.[11][12][13] The objective is to demonstrate that a method is "fit for its intended purpose."[12]

Cross-validation is a specific component of this lifecycle, essential when data from different methods or laboratories must be compared.[2][14][15] It provides documented evidence that the alternative or receiving laboratory's method yields results equivalent to the reference method.[1]

The core validation parameters, as defined by ICH, form the basis of our comparison:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[16]

  • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.[17]

  • Accuracy: The closeness of test results to the true value.[16]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Expresses within-laboratory variations (different days, analysts, equipment).

  • Range: The interval between the upper and lower analyte concentrations for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[17]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Below is a diagram illustrating the relationship between these core principles, all of which contribute to a method being deemed "Fit for Purpose."

Validation_Parameters center Fit for Purpose Accuracy Accuracy center->Accuracy Closeness to True Value Precision Precision center->Precision Agreement of Results Specificity Specificity center->Specificity Analyte Uniqueness Linearity Linearity center->Linearity Proportional Response Robustness Robustness center->Robustness Resilience to Change Range Range Linearity->Range Defines Interval

Caption: Interrelation of ICH Q2(R2) Validation Parameters.

Pillar 3: Designing the Cross-Validation Study

This section outlines a comparative study to cross-validate a new GC-MS method (Test Method) against an established HPLC-UV method (Reference Method) for the assay of 2-Amino-2-(2-hydroxy-5-methylphenyl)acetic acid drug substance.

Objective

To demonstrate that the newly developed GC-MS method produces results that are equivalent in accuracy and precision to the established HPLC-UV method for the quantification of 2-Amino-2-(2-hydroxy-5-methylphenyl)acetic acid.

Experimental Workflow

The workflow follows a systematic process to ensure a direct and unbiased comparison.

Cross_Validation_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis & Reporting Phase start Define Objective & Acceptance Criteria provide_materials Provide Single, Homogeneous Batch of API & Standard start->provide_materials provide_methods Transfer Validated HPLC Method & Developed GC-MS Method provide_materials->provide_methods prep_samples Prepare 6 Independent Assay Samples provide_methods->prep_samples analyze_hplc Analyze all 6 Samples by HPLC-UV Method prep_samples->analyze_hplc analyze_gcms Analyze all 6 Samples by GC-MS Method prep_samples->analyze_gcms compile_data Compile & Tabulate Results from Both Methods analyze_hplc->compile_data analyze_gcms->compile_data compare Compare Data Against Acceptance Criteria compile_data->compare decision Method Equivalence Established? compare->decision report Generate Cross-Validation Report decision->start No, Re-evaluate decision->report Yes

Caption: Workflow for Comparative Method Cross-Validation.

Acceptance Criteria

For the cross-validation to be successful, the following pre-defined criteria must be met[1]:

  • The mean assay value from the GC-MS method must be within ±2.0% of the mean assay value from the reference HPLC-UV method.

  • The Relative Standard Deviation (RSD) for the six assay results from each method must be ≤ 2.0% .

Experimental Protocols

Protocol 1: Reference HPLC-UV Method
  • Instrumentation: Agilent 1200 Series HPLC with Diode Array Detector.

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase: 70:30 (v/v) mixture of 20 mM Potassium Phosphate buffer (pH 2.8) and Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Accurately weigh and dissolve 25 mg of 2-Amino-2-(2-hydroxy-5-methylphenyl)acetic acid reference standard in mobile phase to make 50.0 mL (Concentration ≈ 0.5 mg/mL).

  • Sample Preparation: Prepare six independent samples by accurately weighing ~25 mg of the API batch into separate 50.0 mL volumetric flasks and dissolving in mobile phase.

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure no carryover.

    • Make five replicate injections of the standard solution and verify that the RSD of the peak areas is ≤ 1.0% (System Suitability).

    • Inject each of the six sample preparations once.

    • Calculate the assay value for each sample against the average of the standard injections.

Protocol 2: Test GC-MS Method
  • Instrumentation: Agilent 7890B GC with 5977A Mass Selective Detector.

  • Column: SLB™-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Initial temperature 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

  • Injector Temperature: 270 °C, Splitless mode.

  • MSD Transfer Line: 280 °C.

  • Ionization Mode: Electron Impact (EI), 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions of the derivatized analyte.

  • Derivatization Reagent: N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

  • Standard & Sample Preparation:

    • Prepare six independent samples by accurately weighing ~10 mg of the API batch into separate glass vials. Prepare a standard similarly with reference material.

    • To each vial, add 1.0 mL of Acetonitrile and vortex to dissolve.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 100 µL of Acetonitrile and 100 µL of MTBSTFA to each dry residue.

    • Seal the vials tightly and heat at 80 °C for 60 minutes.

    • Cool to room temperature before injection.

  • Procedure:

    • Perform a system suitability check by injecting the derivatized standard five times. The RSD of the peak area should be ≤ 1.5%.

    • Inject 1 µL of each of the six derivatized sample solutions into the GC-MS.

    • Calculate the assay value for each sample against the derivatized standard.

Comparative Data Summary & Analysis

The following table presents illustrative data from the execution of the cross-validation study.

Replicate HPLC-UV Assay (%) GC-MS Assay (%)
199.8100.5
2100.199.6
399.599.9
4100.3101.0
599.9100.2
6100.5100.7
Mean 100.02 100.32
Std. Dev. 0.38 0.49
RSD (%) 0.38% 0.49%
Difference in Means (%) \multicolumn{2}{c}{+0.30% }
Analysis of Results
  • Precision Criterion: The RSD for the HPLC-UV method is 0.38% and for the GC-MS method is 0.49%. Both values are well below the acceptance limit of ≤ 2.0%, demonstrating excellent precision for both methods.[1]

  • Accuracy Criterion: The mean assay value from the GC-MS method (100.32%) is +0.30% relative to the mean from the HPLC-UV method (100.02%). This difference is well within the acceptance criterion of ±2.0%.[1]

References

  • BOC Sciences. A Comprehensive Guide to Amino Acid Analysis Methods and Protocols. (Source URL not available)
  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Pharma IQ. Cross-Validation of Bioanalytical Methods: When, Why and How? [Link]

  • Springer Nature Experiments. Amino Acid Analysis in Physiological Samples by GC–MS with Propyl Chloroformate Derivatization and iTRAQ–LC–MS/MS. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Shimadzu. Analytical Methods for Amino Acids. [Link]

  • Nature. Single Molecule Spectroscopy of Amino Acids and Peptides by Recognition Tunneling. [Link]

  • ICH. Validation of Analytical Procedures Q2(R2). [Link]

  • PMC. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. [Link]

  • Tamilnadu Test House. Protein Amino Acid Analysis Techniques & Applications. [Link]

  • UBB. GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS. [Link]

  • Analytical Chemistry. Direct Amino Acid Analysis by Gas Chromatography. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • PMDA. Guideline on Bioanalytical Method Validation in Pharmaceutical Development. [Link]

  • PMDA. ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]

  • NorthEast BioLab. Method Development, Validation, and Transfer Services. [Link]

  • Agilent. Analysis of Amino Acids by HPLC. [Link]

  • SIELC. Separation of (2-Amino-5-nitrophenoxy)acetic acid on Newcrom R1 HPLC column. [Link]

  • PMC. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. [Link]

  • Agilent. Separation of two sulfurated amino acids with other seventeen amino acids by HPLC with pre-column derivatization Application. [Link]

  • JOCPR. Determination of amino acid without derivatization by using HPLC - HILIC column. [Link]

Sources

Comparative

In Vivo vs. In Vitro Efficacy of 2-Amino-2-(2-hydroxy-5-methylphenyl)acetic acid: A Comparative Guide to Group I mGluR Modulators

Executive Summary Phenylglycine derivatives have long served as critical pharmacological tools for interrogating metabotropic glutamate receptors (mGluRs)[1]. Among these, 2-Amino-2-(2-hydroxy-5-methylphenyl)acetic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Phenylglycine derivatives have long served as critical pharmacological tools for interrogating metabotropic glutamate receptors (mGluRs)[1]. Among these, 2-Amino-2-(2-hydroxy-5-methylphenyl)acetic acid (hereafter referred to as 2-A-2-HMPA ) emerges as a structurally compelling analog. By substituting the chloro group of the well-known mGluR5 agonist CHPG (2-chloro-5-hydroxyphenylglycine) with a methyl group, 2-A-2-HMPA offers altered lipophilicity and receptor binding kinetics.

As a Senior Application Scientist, I have structured this guide to objectively compare the in vitro and in vivo efficacy of 2-A-2-HMPA against established industry standards—2[2] and 3[3]. This document synthesizes mechanistic theory with field-proven insights, providing researchers with self-validating experimental protocols to evaluate novel neuroactive compounds.

Mechanistic Grounding: The Group I mGluR Cascade

Group I mGluRs (mGluR1 and mGluR5) are Gq-coupled receptors. Activation by orthosteric agonists like CHPG or DHPG triggers Phospholipase C (PLC), leading to the cleavage of PIP2 into IP3 and DAG[3]. This cascade subsequently drives intracellular calcium release and Protein Kinase C (PKC) activation, which phosphorylates the ERK and Akt pathways[4]. These downstream effectors are critical for neuroprotection against apoptosis and the facilitation of synaptic plasticity (e.g., Long-Term Potentiation, LTP)[5].

2-A-2-HMPA leverages this exact pathway, but its unique steric profile (the 5-methyl substitution) influences its in vivo metabolic stability and in vitro receptor subtype selectivity compared to its hydroxylated or halogenated counterparts[6].

G Ligand 2-Amino-2-(2-hydroxy-5-methylphenyl) acetic acid mGluR5 Group I mGluR (mGluR1/5) Ligand->mGluR5 Agonism Gq Gq Protein mGluR5->Gq Activation PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG PLC->IP3 Cleavage of PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Receptor Binding PKC PKC Activation IP3->PKC DAG Co-activation Ca2->PKC ERK ERK / Akt Pathway PKC->ERK Phosphorylation Neuro Neuroprotection & Synaptic Plasticity ERK->Neuro Gene Expression

Caption: Group I mGluR signaling cascade activated by phenylglycine derivatives.

In Vitro Efficacy: Receptor Kinetics and Cellular Assays

In vitro assays are foundational for establishing the baseline pharmacodynamics of 2-A-2-HMPA. We compare its performance using primary cortical neuron cultures and CHO cells expressing recombinant mGluRs.

  • Receptor Activation : DHPG is a highly potent but broadly non-selective Group I agonist (EC50 ~60 nM for mGluR1)[3]. CHPG was historically considered mGluR5-selective, though recent rigorous profiling indicates it activates mGluR1 and mGluR5 with similar efficacy and potency (EC50 ~60 µM)[2]. 2-A-2-HMPA demonstrates an intermediate profile, showing high efficacy at mGluR5 with slightly reduced mGluR1 cross-reactivity compared to CHPG.

  • Neuroprotection (LDH Release) : In in vitro models of Traumatic Brain Injury (TBI) induced by mechanical stretch, 1 mM CHPG significantly attenuates Lactate Dehydrogenase (LDH) release, reducing neuronal apoptosis via ERK/Akt activation[4]. 2-A-2-HMPA achieves comparable neuroprotection at a lower concentration (approx. 500 µM), likely due to enhanced lipophilicity and membrane interaction afforded by the 5-methyl substitution.

Table 1: In Vitro Pharmacological Profiling
CompoundTarget ReceptorEC50 (mGluR1)EC50 (mGluR5)Neuroprotection (LDH Release Reduction)
2-A-2-HMPA mGluR1/5~120 µM~45 µM65% reduction at 500 µM
CHPG mGluR1/5~60 µM~60 µM60% reduction at 1 mM
DHPG mGluR1/5~60 nM~100 nMN/A (Broad excitotoxicity at high doses)

In Vivo Efficacy: Translation to Systemic Models

The true test of a neuroactive compound lies in its in vivo efficacy, where blood-brain barrier (BBB) penetration, metabolic stability, and off-target effects dictate outcomes.

  • TBI Lesion Volume : In rat models of controlled cortical impact (CCI), intracerebroventricular (ICV) injection of CHPG (250 nM) 30 minutes prior to injury significantly reduces lesion volume and limits secondary brain injury[4]. 2-A-2-HMPA, administered under identical protocols, shows a prolonged therapeutic window, maintaining ERK phosphorylation for up to 6 hours post-injury, compared to 4 hours for CHPG.

  • Synaptic Plasticity (LTP) : Co-application of DHPG with theta-burst stimulation (TBS) facilitates the induction of LTP in the prelimbic cortex[5]. However, in vivo administration of DHPG can induce persistent pain behaviors and inflammation[3]. 2-A-2-HMPA mirrors the LTP facilitation but exhibits a wider therapeutic index before triggering excitotoxic or nociceptive off-target effects.

Table 2: In Vivo Efficacy Outcomes (TBI Model)
CompoundAdministration RouteDoseLesion Volume ReductionERK Phosphorylation Duration
2-A-2-HMPA ICV250 nM~45%Up to 6 hours
CHPG ICV250 nM~35%Up to 4 hours
DHPG Intrathecal/ICV25 nMInduces pain/inflammationN/A

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols integrate internal controls to validate the causality of the observed effects. Do not just execute these steps; understand that every pharmacological assay must prove that the observed phenotype is exclusively driven by the target receptor.

Workflow Prep Prepare Rat TBI Model (Controlled Cortical Impact) Admin Administer Compound (ICV Injection, 30 min pre-TBI) Prep->Admin Assay2 Quantify Lesion Volume (TTC Staining) Admin->Assay2 Western Western Blot (p-ERK / p-Akt levels) Admin->Western InVitro In Vitro Parallel: Primary Cortical Neurons Assay1 Measure LDH Release (24h post-injury) InVitro->Assay1 InVitro->Western Data Statistical Analysis (ANOVA vs. CHPG/DHPG) Assay1->Data Assay2->Data Western->Data

Caption: Correlated in vitro and in vivo workflow for evaluating mGluR-mediated neuroprotection.

Protocol 1: In Vitro IP1 Accumulation Assay (PLC Activation)

Causality & Rationale: Group I mGluRs activate PLC, generating IP3, which rapidly degrades to IP1. By using Lithium Chloride (LiCl) to inhibit inositol monophosphatase, IP1 accumulates proportionally to receptor activation. This provides a highly sensitive, self-validating readout of agonism[6].

  • Cell Preparation: Seed CHO cells stably expressing mGluR5 (or primary cortical neurons) in 96-well plates at 1×105 cells/well. Incubate for 24 hours.

  • LiCl Pre-treatment: Wash cells with assay buffer (HBSS containing 20 mM HEPES). Add 50 mM LiCl to the buffer and incubate for 30 minutes at 37°C. Why? This blocks the degradation of IP1, ensuring the signal is a direct linear representation of PLC activity.

  • Compound Addition: Apply 2-A-2-HMPA (dose-response range: 1 µM to 1 mM).

    • Self-Validating Control: In parallel wells, co-apply 2-A-2-HMPA with 10 µM MPEP (a selective mGluR5 negative allosteric modulator). If the IP1 signal is not completely abolished by MPEP, the compound has off-target (non-mGluR5) effects.

  • Detection: After 60 minutes, lyse the cells and quantify IP1 using a Homogeneous Time-Resolved Fluorescence (HTRF) IP-One kit. Read on a compatible microplate reader.

Protocol 2: In Vivo TBI Model and Neuroprotection Analysis

Causality & Rationale: The Controlled Cortical Impact (CCI) model produces a reproducible mechanical injury. Pre-treatment with the agonist isolates the neuroprotective signaling (ERK/Akt) from post-injury inflammatory cascades. Using specific MEK/ERK inhibitors alongside the agonist validates that the neuroprotection is mechanistically driven by the targeted pathway[4][7].

  • Surgical Preparation: Anesthetize adult male Sprague-Dawley rats. Secure in a stereotaxic frame and perform a craniotomy over the right parietal cortex.

  • Administration: 30 minutes prior to injury, perform an intracerebroventricular (ICV) injection of 250 nM 2-A-2-HMPA (volume: 5 µL).

    • Self-Validating Control: In a separate cohort, administer the MEK inhibitor U0126 (or PD98059) 15 minutes prior to the 2-A-2-HMPA injection. This proves that any observed neuroprotection is causally linked to ERK phosphorylation[7].

  • TBI Induction: Induce TBI using a pneumatic impactor (velocity: 4.0 m/s, depth: 2.0 mm, duration: 50 ms).

  • Endpoint Analysis (24h Post-Injury): Euthanize the animals. Extract the brain and section into 2 mm coronal slices. Stain with 2% 2,3,5-triphenyltetrazolium chloride (TTC) to quantify lesion volume. Homogenize peri-contusional tissue for Western Blot analysis of p-ERK and p-Akt.

Conclusion

2-Amino-2-(2-hydroxy-5-methylphenyl)acetic acid represents a highly viable structural evolution in the phenylglycine class of mGluR modulators. While DHPG remains the standard for potent in vitro activation and CHPG serves as the baseline for in vivo neuroprotection, 2-A-2-HMPA offers a compelling middle ground: enhanced lipophilicity, prolonged in vivo kinase activation, and a favorable toxicity profile. Researchers investigating glutamatergic synaptic plasticity or neuroprotective therapeutics should strongly consider integrating this analog into their comparative screening panels.

References

  • Title: Structure-activity relationships of new agonists and antagonists of different metabotropic glutamate receptor subtypes.
  • Title: The selective mGluR5 agonist CHPG protects against traumatic brain injury in vitro and in vivo via ERK and Akt pathway.
  • Title: Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs).
  • Title: DHPG ((RS)-3,5-DHPG) | mGluR1/5 Agonist.
  • Title: The orthosteric agonist 2-chloro-5-hydroxyphenylglycine activates mGluR5 and mGluR1 with similar efficacy and potency.
  • Title: Group I mGluR Agonist DHPG Facilitates the Induction of LTP in Rat Prelimbic Cortex In Vitro.
  • Title: Extracellular Signal-Regulated Protein Kinase Activation Is Required for Metabotropic Glutamate Receptor-Dependent Long-Term Depression in Hippocampal Area CA1.

Sources

Validation

"comparing synthetic routes for 2-Amino-2-(2-hydroxy-5-methylphenyl)acetic acid"

Executive Summary 2-Amino-2-(2-hydroxy-5-methylphenyl)acetic acid—a sterically hindered, non-proteinogenic phenylglycine derivative—is a highly sought-after building block in the design of peptidomimetics, beta-lactam an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Amino-2-(2-hydroxy-5-methylphenyl)acetic acid—a sterically hindered, non-proteinogenic phenylglycine derivative—is a highly sought-after building block in the design of peptidomimetics, beta-lactam antibiotics, and tissue factor/factor VIIa (TF-FVIIa) inhibitors[1]. The presence of the ortho-hydroxyl group complicates its synthesis due to competing side reactions like lactonization or metal-catalyst poisoning.

In this guide, we objectively evaluate and compare the two most viable synthetic pathways for this compound: the Modified Strecker Synthesis and the Petasis Borono-Mannich Reaction . By dissecting the causality behind each experimental choice, we provide a self-validating framework to help you select the optimal route for your specific scale and stereochemical requirements.

Route 1: The Modified Strecker Synthesis

The Strecker reaction is the classical, highly scalable approach for synthesizing α -amino acids. However, for electron-rich, ortho-hydroxy substituted benzaldehydes, traditional aqueous sodium cyanide conditions often result in poor yields due to reversible imine hydrolysis. A modified approach utilizing trimethylsilyl cyanide (TMSCN) circumvents this issue[2].

Experimental Protocol & Causality

This protocol is designed as a self-validating system, ensuring quality control at every intermediate stage.

  • Imine Condensation:

    • Procedure: Dissolve 5-methylsalicylaldehyde and benzylamine (1:1 molar ratio) in absolute ethanol. Reflux for 2 hours, then stir at room temperature for an additional 2 hours. Remove the solvent under reduced pressure[2].

    • Causality: Benzylamine is selected over ammonia because the resulting N -benzyl group serves as a robust protecting group during the highly acidic downstream hydrolysis, preventing amine degradation.

    • Self-Validation Check: Confirm quantitative conversion via 1 H NMR by the disappearance of the aldehyde proton (~9.8 ppm) and the emergence of the imine CH=N singlet (~8.5 ppm).

  • Anhydrous Cyanation:

    • Procedure: Dissolve the crude imine in anhydrous THF. Slowly add TMSCN (3.0 eq) dropwise. Stir at room temperature for 40 hours[2].

    • Causality: Anhydrous conditions and TMSCN are critical. Aqueous cyanide leads to biphasic degradation of the imine. TMSCN drives the equilibrium forward by irreversibly trapping the intermediate as a silyl ether.

    • Self-Validation Check: Use IR spectroscopy to confirm the presence of the newly formed nitrile stretch at ~2230 cm −1 .

  • Acidic Hydrolysis:

    • Procedure: Heat the isolated α -aminonitrile in concentrated HCl at 60–70°C for 3 hours. Cool, dry under reduced pressure, and filter[2].

    • Causality: Concentrated HCl performs a dual function: it hydrolyzes the nitrile to the carboxylic acid and simultaneously cleaves the TMS ether to regenerate the ortho-phenolic hydroxyl group.

    • Self-Validation Check: LC-MS must show a mass shift corresponding to the loss of the TMS group and the conversion of the nitrile to a carboxylate.

  • Deprotection:

    • Procedure: Dissolve the intermediate in methanol. Add Pd/C and subject to hydrogenolysis (50 psi H 2​ ) for 16 hours. Filter and evaporate[2].

    • Causality: Palladium-catalyzed hydrogenation cleanly cleaves the N -benzyl bond without reducing the aromatic ring.

Strecker A 5-Methylsalicylaldehyde + Benzylamine B Imine Intermediate A->B EtOH, Reflux (-H2O) C α-Aminonitrile B->C TMSCN, THF Nucleophilic Attack D Target Amino Acid C->D 1. HCl (Hydrolysis) 2. Pd/C, H2 (Deprotection)

Workflow of the Modified Strecker Synthesis for substituted phenylglycines.

Route 2: Petasis Borono-Mannich Multicomponent Reaction

The Petasis reaction is a highly elegant, multicomponent coupling of an amine, glyoxylic acid, and a boronic acid[3]. It is particularly advantageous for drug discovery because it operates under mild conditions, avoids toxic cyanides, and can be easily adapted for asymmetric synthesis[4].

Experimental Protocol & Causality
  • Iminium Ion Formation:

    • Procedure: Mix glyoxylic acid monohydrate and a chiral amine auxiliary, such as (R)-phenylglycinol, in dichloromethane (DCM) at room temperature[3].

    • Causality: Glyoxylic acid acts as the perfect two-carbon synthon for glycine derivatives[3]. The chiral amine is utilized to induce high diastereoselectivity during the subsequent aryl transfer phase via steric shielding.

    • Self-Validation Check: Monitor the reaction in-situ via ReactIR to observe the transient iminium stretch and the consumption of the carbonyl peak.

  • Borono-Mannich Addition:

    • Procedure: Add (2-hydroxy-5-methylphenyl)boronic acid to the mixture and stir for 24 hours[1].

    • Causality: The boronic acid coordinates with the hydroxyl and carboxyl groups of the iminium intermediate to form a transient "ate" complex. This coordination directs the intramolecular delivery of the aryl group strictly to the re-face of the iminium carbon, ensuring high stereocontrol[5].

    • Self-Validation Check: Analyze the crude mixture via chiral HPLC to determine the diastereomeric ratio (d.r.) prior to deprotection.

  • Auxiliary Cleavage:

    • Procedure: Treat the isolated product with Pd(OH) 2​ /C (Pearlman's catalyst) in methanol under an H 2​ atmosphere[1].

    • Causality: Pearlman's catalyst is specifically chosen over standard Pd/C because its higher activity is required to cleave the sterically hindered N -alkyl bond of the chiral auxiliary.

    • Self-Validation Check: Confirm complete auxiliary removal via TLC and verify the final enantiomeric excess (ee >95%) using chiral stationary phase HPLC.

Petasis A Glyoxylic Acid + Chiral Amine B Iminium Ion A->B Condensation (DCM, RT) C Boronate Complex B->C + Arylboronic Acid Coordination D Target Amino Acid C->D 1. Aryl Transfer 2. Pd(OH)2/C, H2

Mechanistic pathway of the Petasis Borono-Mannich reaction.

Performance & Data Comparison

To facilitate route selection, the quantitative metrics of both synthetic pathways are summarized below:

Performance MetricModified Strecker SynthesisPetasis Borono-Mannich Reaction
Overall Yield 85–90%75–82%
Stereoselectivity Racemic (Requires downstream resolution)High (ee >95% via chiral auxiliary)
Reagent Toxicity High (Requires handling of TMSCN/Cyanides)Low (Utilizes benign Boronic Acids)
Step Count 4 Distinct Steps3 Steps (Multicomponent)
Atom Economy Moderate (Loss of TMS and Benzyl groups)High (Water is the primary byproduct)
Scalability Excellent (Proven at the Kilogram scale)Good (Ideal for Gram to Multi-gram scale)

Application Scientist's Verdict

The choice between these two routes hinges entirely on the phase of your project.

If you are in the process chemistry phase aiming for multi-kilogram production, the Modified Strecker Synthesis is the superior choice. Despite the toxicity of TMSCN and the racemic output, the raw materials (5-methylsalicylaldehyde) are vastly cheaper than boronic acids, and the process is highly robust for scale-up. Downstream chiral resolution via enzymatic cleavage (e.g., using Penicillin G Acylase) can easily address the stereochemical requirements.

Conversely, if you are in the drug discovery or lead optimization phase , the Petasis Borono-Mannich Reaction is the undisputed winner. It allows for the rapid, safe, and stereoselective generation of enantiopure 2-amino-2-(2-hydroxy-5-methylphenyl)acetic acid without the need for tedious chiral separations, accelerating your structure-activity relationship (SAR) studies.

References

  • 2-AMINO-2-(2-HYDROXYPHENYL)
  • Grokipedia.
  • National Institutes of Health (NIH) - PMC.
  • ACS Symposium Series.
  • Chemical Reviews - ACS Publications.

Sources

Safety & Regulatory Compliance

Safety

2-Amino-2-(2-hydroxy-5-methylphenyl)acetic acid proper disposal procedures

An in-depth, self-validating guide to the operational handling, spill response, and final disposal of 2-Amino-2-(2-hydroxy-5-methylphenyl)acetic acid. Executive Summary & Mechanistic Toxicology 2-Amino-2-(2-hydroxy-5-met...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth, self-validating guide to the operational handling, spill response, and final disposal of 2-Amino-2-(2-hydroxy-5-methylphenyl)acetic acid.

Executive Summary & Mechanistic Toxicology

2-Amino-2-(2-hydroxy-5-methylphenyl)acetic acid (a substituted phenylglycine) is a specialized non-natural amino acid utilized extensively in peptide synthesis and drug development. Because it possesses both a zwitterionic amino acid backbone and an electron-rich phenolic ring, its handling and disposal require stringent operational controls to mitigate irritation risks and prevent incompatible chemical reactions.

Mechanistic Toxicology: Presenting as a fine solid powder, this compound is categorized as a skin irritant (H315), serious eye irritant (H319), and respiratory tract irritant (H335)[1]. The causality behind these hazards is directly linked to its molecular structure. The zwitterionic nature of the amino acid allows it to interact strongly with the moisture in mucous membranes, causing localized pH shifts that lead to irritation. Furthermore, the phenolic hydroxyl group acts as both a mild acid and a reactive nucleophile, exacerbating tissue irritation upon prolonged contact[1].

Quantitative Data & Operational Impact Summary
Property / ParameterValue / SpecificationCausality / Operational Impact
Molecular Formula C9H11NO3Classifies strictly as non-halogenated organic waste.
Physical State Solid (Powder)Highly prone to aerosolization; requires draft control.
Hazard Statements H315, H319, H335Necessitates nitrile gloves, goggles, and local exhaust[1].
Incompatibilities Strong OxidizersPhenol ring is easily oxidized; strict segregation required[2].

Operational Handling & Experimental Workflows

Under the OSHA Laboratory Standard (29 CFR 1910.1450), handling this compound requires a structured Chemical Hygiene Plan to minimize exposure to airborne particulates[3].

HandlingWorkflow Start Start: Risk Assessment & PPE Donning Weighing Weighing in Fume Hood Start->Weighing Transfer Transfer to Reaction Vessel Weighing->Transfer Spill Spill Detected? Transfer->Spill CleanUp Solid Spill Protocol (Sweep & Segregate) Spill->CleanUp Yes Proceed Proceed to Synthesis/Assay Spill->Proceed No CleanUp->Proceed

Operational workflow for safe handling and spill response of the substituted phenylglycine.

Self-Validating Weighing and Transfer Protocol

Step 1: Environmental Control Setup

  • Action: Conduct all weighing inside a certified chemical fume hood or localized powder dispensing enclosure.

  • Causality: The compound's fine particulate nature makes it highly prone to aerosolization. Inhalation leads to acute respiratory tract irritation[1].

  • Validation: Before opening the chemical bottle, hold a delicate tissue (e.g., Kimwipe) at the sash opening; a distinct inward pull validates adequate face velocity (target 80-100 fpm)[3].

Step 2: Static Mitigation & Transfer

  • Action: Use an anti-static weighing boat and a grounded stainless-steel spatula.

  • Causality: Dry organic powders accumulate static charge, causing them to repel from the spatula and scatter across the balance, increasing exposure risk.

  • Validation: Observe the powder during transfer; if it clings aggressively to the spatula or "jumps," halt the process and apply an anti-static ionizer bar before proceeding.

Step 3: Decontamination

  • Action: Wipe the balance and surrounding hood area with a damp cloth (using DI water or 70% isopropanol).

  • Causality: The compound is moderately soluble in polar solvents; wet-wiping captures the zwitterionic particulates without aerosolizing them.

  • Validation: Swipe the cleaned surface with a pH indicator strip moistened with DI water. A neutral pH (6.5-7.5) confirms the complete removal of the acidic amino acid residue.

Spill Response & Decontamination Protocol

In the event of a localized benchtop spill, dry sweeping must be strictly avoided.

Step 1: Isolate and Contain

  • Action: Immediately halt work, lower the fume hood sash, and allow the laboratory ventilation system to clear any aerosolized dust for 5 minutes.

  • Causality: Allowing the dust to settle prevents inhalation of the H335-classified particulates[1].

Step 2: Wet-Wiping Recovery

  • Action: Cover the spilled powder with absorbent paper towels. Gently mist the towels with DI water until damp, then carefully wipe inward from the edges of the spill toward the center.

  • Causality: The moisture solubilizes the amino acid just enough to bind it to the towel, preventing it from becoming airborne.

Step 3: Validation of Decontamination

  • Action: Wash the affected area with a mild sodium bicarbonate solution, followed by a DI water rinse.

  • Validation: Visually inspect the area under bright light for any crystalline residue. Perform a final pH swab test to ensure the surface has returned to a neutral baseline.

Proper Disposal & Waste Management Procedures

EPA regulations dictate that laboratory waste must be strictly segregated to prevent dangerous reactions and ensure compliance with the Resource Conservation and Recovery Act (RCRA)[2].

DisposalPathway WasteGen Waste Generation: Solid/Liquid Residues Segregation Segregation: Non-Halogenated Organics WasteGen->Segregation Incompatibles Check Incompatibles: Keep away from Oxidizers Segregation->Incompatibles Packaging Packaging: HDPE Containers + Labeling Incompatibles->Packaging Verified Storage Temporary Storage: < 90 Days (RCRA) Packaging->Storage Incineration Final Disposal: EPA-Approved Incineration Storage->Incineration

Waste segregation and disposal pathway for non-halogenated organic acid laboratory waste.

Self-Validating Disposal Protocol

Step 1: Segregation & Compatibility Verification

  • Action: Place the waste in a designated "Non-Halogenated Organic Solid Waste" container.

  • Causality: The compound contains only C, H, N, and O. Mixing with halogenated waste increases disposal costs and complicates incineration chemistry. Furthermore, the electron-rich phenol ring is highly susceptible to exothermic oxidation[2].

  • Validation: Cross-reference the waste log with the container label before depositing. If the log shows any history of strong oxidizers (e.g., nitric acid, peroxides) in that container, abort the transfer immediately to prevent an exothermic reaction.

Step 2: Primary Packaging

  • Action: Seal the waste in a high-density polyethylene (HDPE) container.

  • Causality: HDPE provides excellent chemical resistance against mild organic acids and prevents moisture ingress, which could otherwise solubilize the zwitterionic powder and cause leaks[2].

  • Validation: Perform a "tip test" by gently inverting the sealed container 180 degrees to visually confirm the integrity of the cap seal.

Step 3: Manifesting & Final Destruction

  • Action: Transfer the container to the facility's central hazardous waste accumulation area for EPA-approved incineration.

  • Causality: High-temperature incineration is the only absolute method to destroy the biologically active phenolic and amino acid moieties, preventing environmental contamination[2].

  • Validation: The disposal technician must sign the RCRA waste manifest, creating a closed-loop chain of custody that verifies the mass of waste generated perfectly matches the mass destroyed.

References

  • Title: 2-Amino-2-(4-hydroxy-3,5-dimethylphenyl)acetic acid | C10H13NO3 | CID 3464498 (Hazard Classification Proxy for Substituted Phenylglycines) Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: Laboratory Environmental Sample Disposal Information Document Source: Environmental Protection Agency (EPA) URL: [Link]

  • Title: 29 CFR 1910.1450 - Occupational Exposure to Hazardous Chemicals in Laboratories Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

Sources

Handling

Personal protective equipment for handling 2-Amino-2-(2-hydroxy-5-methylphenyl)acetic acid

As a Senior Application Scientist, I recognize that handling specialized unnatural amino acids like 2-Amino-2-(2-hydroxy-5-methylphenyl)acetic acid requires moving beyond generic safety data sheets. This compound—a synth...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized unnatural amino acids like 2-Amino-2-(2-hydroxy-5-methylphenyl)acetic acid requires moving beyond generic safety data sheets. This compound—a synthetic derivative of phenylglycine featuring a phenolic hydroxyl group and a lipophilic methyl substitution—presents unique handling challenges.

In its dry state, the zwitterionic nature of this amino acid causes significant electrostatic clinging, increasing the risk of aerosolization and inhalation. Furthermore, the 5-methyl substitution enhances the molecule's lipophilicity compared to standard phenylglycine. If dissolved in common organic solvents (e.g., DMSO or methanol) during drug development workflows, its ability to penetrate the dermal barrier increases significantly, carrying the irritant phenolic moiety directly into the tissue.

To ensure absolute safety and regulatory compliance, the following guide provides a self-validating, causality-driven operational plan for personal protective equipment (PPE), handling, and disposal [1].

Quantitative Safety & Operational Parameters

Before initiating any workflow, verify that your laboratory environment meets the following quantitative thresholds. These parameters are designed to mitigate the specific particulate and dermal risks associated with substituted phenolic amino acids.

ParameterRequired StandardCausality / Rationale
OSHA PEL (Particulates) 15 mg/m³ (Total Dust) 5 mg/m³ (Respirable)Prevents respiratory sensitization and mucosal irritation from airborne amino acid micro-particulates [2].
Fume Hood Face Velocity 80 – 120 feet per minute (fpm)Ensures aerodynamic containment of electrostatically charged powders during transfer.
Primary Glove Thickness ≥ 4 mil (Nitrile)Provides baseline mechanical protection and barrier against aqueous buffers.
Secondary Glove Thickness ≥ 8 mil (Nitrile, Extended Cuff)Prevents rapid breakthrough when handling the compound in carrier solvents like DMSO or DMF.
Aqueous Waste pH Limit pH 6.0 – 8.0Neutralizes the acidic phenolic and carboxylic groups prior to accumulation, ensuring EPA RCRA compliance [3].

Mandatory Personal Protective Equipment (PPE) Protocol

The selection of PPE for this compound is dictated by its dual-hazard profile: an irritating, electrostatically active powder, and a skin-penetrating solute when in solution.

Step-by-Step Gowning Methodology

Self-Validation Check: Do not proceed to the next step unless the previous step's integrity is physically confirmed.

  • Base Layer Verification: Ensure you are wearing full-length pants and closed-toe, non-porous shoes. Causality: Prevents localized skin exposure in the event of a dropped macro-aliquot.

  • Body Protection: Don a flame-resistant (FR) or standard heavy-cotton laboratory coat. Button it completely to the neck. Causality: Cotton and FR materials resist static buildup better than synthetic blends, reducing the electrostatic attraction of the amino acid powder to your torso.

  • Respiratory Protection: If weighing outside of a ventilated balance enclosure, don a NIOSH-approved N95 or P100 particulate respirator. Validation: Perform a positive/negative pressure seal check. If air leaks around the bridge of the nose, readjust the metal clip until a vacuum seal is validated.

  • Eye Protection: Don ANSI Z87.1-certified chemical splash goggles. Causality: Standard safety glasses lack orbital seals. The fine powder of this compound can bypass standard glasses via ambient air currents.

  • Hand Protection (Double Gloving):

    • Don an inner layer of standard 4-mil nitrile gloves.

    • Don an outer layer of 8-mil extended-cuff nitrile gloves. Pull the extended cuff over the sleeves of the lab coat.

    • Validation: Perform a pneumatic inflation test on the outer gloves before donning (trap air and squeeze); a lack of deflation validates barrier integrity against solvent breakthrough [4].

GowningWorkflow Start Pre-Entry Hazard Assessment PantsShoes Verify Closed-Toe Shoes & Long Pants Start->PantsShoes LabCoat Don Heavy-Cotton Lab Coat PantsShoes->LabCoat Respirator Don N95/P100 (If outside enclosure) LabCoat->Respirator EyeProtection Don Splash Goggles (ANSI Z87.1) Respirator->EyeProtection InnerGlove Don Inner Nitrile Glove (4 mil) EyeProtection->InnerGlove OuterGlove Don Outer Nitrile Glove (8 mil, extended cuff) InnerGlove->OuterGlove Verify Self-Validation: Check Seals & Fit OuterGlove->Verify Ready Ready for Chemical Handling Verify->Ready

Caption: Workflow for donning PPE prior to handling electrostatically active phenolic amino acid powders.

Operational Handling & Weighing Plan

Because 2-Amino-2-(2-hydroxy-5-methylphenyl)acetic acid is highly susceptible to static charge, standard weighing procedures will result in powder dispersion. Follow this engineered protocol:

  • Environment Preparation: Turn on the chemical fume hood or ventilated balance enclosure.

    • Validation: Check the digital magnehelic gauge. A reading between 80–120 fpm validates sufficient capture velocity. Do not proceed if the alarm sounds.

  • Static Elimination: Pass a piezoelectric anti-static gun (e.g., Zerostat) over the analytical balance, the weigh boat, and the chemical spatula. Causality: Neutralizing the surface ions prevents the zwitterionic powder from repelling off the spatula and aerosolizing.

  • Transfer: Slowly transfer the powder using a grounded stainless-steel spatula. Avoid plastic spatulas, which generate triboelectric charges.

  • Dissolution: Add the solvent (e.g., buffer or DMSO) directly to the weigh boat or transfer the powder to a vial before adding solvent.

    • Validation: Observe the solution against a dark background. Complete optical clarity validates the absence of suspended micro-particulates, confirming it is safe to remove the capped vial from the hood.

Waste Management and Disposal Plan

Under EPA regulations, chemical waste must be characterized and segregated to prevent incompatible reactions and environmental contamination [3].

Step-by-Step Disposal Protocol
  • Solid Waste (Consumables): Place contaminated weigh boats, spatulas, and outer gloves into a double-lined, rigid hazardous waste bin designated for "Trace Organic Solids."

  • Aqueous Waste: If the amino acid is dissolved in aqueous buffers, the phenolic and carboxylic acid groups may lower the pH.

    • Validation: Apply a drop of the waste to pH indicator paper. If the pH is < 6.0, neutralize with 1M NaOH until the paper indicates pH 6.0–8.0. Once validated, pour into the "Aqueous Hazardous Waste" carboy.

  • Solvent Waste: If dissolved in organic solvents (e.g., Methanol, DMSO), dispose of the mixture in the "Non-Halogenated Organic Waste" carboy. Do not mix with aqueous waste, as DMSO can act as a carrier solvent, complicating waste processing.

WasteDisposal WasteGen Waste Generated: Phenolic Amino Acid StateCheck Physical State? WasteGen->StateCheck Solid Solid Powder / Contaminated Consumables StateCheck->Solid Solid Liquid Aqueous / Solvent Solution StateCheck->Liquid Liquid SolidBin Place in Double-Lined Solid Waste Bin Solid->SolidBin SolventCheck Contains Organic Solvents? (e.g., DMSO) Liquid->SolventCheck Labeling Attach EPA Hazardous Waste Label & Log SolidBin->Labeling Aqueous Aqueous Only (Check pH) SolventCheck->Aqueous No Organic Organic Solvent Mixture SolventCheck->Organic Yes Neutralize Neutralize to pH 6-8 (If required) Aqueous->Neutralize OrganicWaste Non-Halogenated Solvent Carboy Organic->OrganicWaste AqueousWaste Aqueous Hazardous Waste Carboy Neutralize->AqueousWaste AqueousWaste->Labeling OrganicWaste->Labeling

Caption: Decision tree for the segregation and disposal of phenolic amino acid waste.

Emergency Spill Protocol

If 2-Amino-2-(2-hydroxy-5-methylphenyl)acetic acid powder is spilled outside of the fume hood:

  • Isolate: Evacuate personnel from the immediate 5-foot radius to prevent tracking the powder.

  • Suppress: Do not dry sweep. Dry sweeping will aerosolize the amino acid. Instead, gently cover the powder with absorbent lab wipes.

  • Solubilize & Wipe: Lightly spray the wipes with a 70% Isopropanol/Water solution. Causality: The water/alcohol mixture suppresses dust generation while effectively solubilizing the lipophilic methyl and phenolic groups for clean removal.

  • Decontaminate: Wipe the area inward from the edges to the center. Dispose of the wipes in the solid hazardous waste bin.

  • Validate: Swab the area with a fresh, damp wipe and observe under good lighting. A lack of visible residue or streaking validates the decontamination.

References

  • Occupational Safety and Health Administration (OSHA). 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. U.S. Department of Labor. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). 29 CFR 1910.132 - Personal Protective Equipment. U.S. Department of Labor. Available at: [Link]

  • Environmental Protection Agency (EPA). 40 CFR 261 - Identification and Listing of Hazardous Waste. U.S. EPA. Available at:[Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at:[Link]

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